N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8(14)13-10-4-2-9(3-5-10)11-12-6-7-15-11/h2-5,11-12H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUASLMFNMSSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594821 | |
| Record name | N-[4-(1,3-Thiazolidin-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145300-45-4 | |
| Record name | N-[4-(1,3-Thiazolidin-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Synthesis Data for N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide Currently Unavailable in Publicly Accessible Databases
A comprehensive search for detailed spectroscopic data (NMR, IR, Mass Spectrometry) and experimental protocols for the synthesis of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide has yielded no specific results for this exact compound.
Despite extensive searches of chemical databases and scientific literature, no publications containing the requested experimental data for this compound could be located. The search results frequently identified a structurally related but distinct compound, N-[4-(4-oxo-1,3-thiazolidin-2-yl)phenyl]acetamide . The presence of a carbonyl group at the 4-position of the thiazolidine ring in this analogue significantly alters its chemical and spectroscopic properties compared to the requested molecule.
This lack of available data prevents the creation of an in-depth technical guide with the required quantitative data tables, detailed experimental protocols, and visualizations for this compound at this time.
General Workflow for Spectroscopic Analysis
For researchers who may synthesize this compound in the future, a general workflow for its spectroscopic characterization is outlined below. This diagram illustrates the logical flow from a synthesized compound to its structural elucidation using standard spectroscopic techniques.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis leading to the structural elucidation of a chemical compound.
Recommendations for Future Research
Researchers intending to work with this compound will likely need to perform a de novo synthesis and subsequent full characterization. The typical synthetic route might involve the condensation of 4-acetamidobenzaldehyde with 2-aminoethanethiol. Following synthesis and purification, the following spectroscopic analyses would be crucial for structural confirmation:
-
¹H NMR: To determine the number and environment of protons, including characteristic shifts for the aromatic ring, the acetamide group, and the thiazolidine ring protons.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.
-
IR Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the amide and the C-N and C-S bonds of the thiazolidine ring.
-
Mass Spectrometry: To determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further support the proposed structure.
Until such experimental data is published and made publicly available, a comprehensive technical guide on the spectroscopic properties of this compound cannot be provided.
In-Depth Technical Guide: Crystal Structure Analysis of a Thiazolidine-Containing Acetamide Derivative
Disclaimer: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific crystal structure data for N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide. To provide a representative and illustrative technical guide as requested, this document details the crystal structure analysis of a closely related and structurally significant compound: (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide . This analysis serves as a valuable reference for researchers, scientists, and drug development professionals working with similar molecular scaffolds.
Introduction
Thiazolidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of an acetamide moiety can further modulate their biological properties. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides definitive insights into the molecular conformation, stereochemistry, and intermolecular interactions that govern the packing of molecules in the solid state. This guide presents a detailed overview of the crystal structure analysis of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, a compound featuring the core thiazolidine and acetamide functionalities.
Experimental Protocols
The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from the synthesis of the compound to the collection and refinement of diffraction data.
Synthesis and Crystallization
The synthesis of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide is achieved through a multi-step process. The final compound is purified and then crystallized to obtain single crystals of suitable quality for X-ray diffraction.
The title compound was synthesized and elemental analysis confirmed the chemical formula C12H12N2O3S.
X-ray Data Collection and Structure Refinement
A single crystal of the compound was subjected to X-ray diffraction analysis to determine its molecular structure. The data collection and structure refinement parameters are summarized in Table 1.
Table 1. Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C12H12N2O3S |
| Formula Weight | 264.30 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | |
| a | 9.176(2) Å |
| b | 10.457(3) Å |
| c | 13.069(3) Å |
| α | 90° |
| β | 106.68(3)° |
| γ | 90° |
| Volume | 1201.2(5) ų |
| Z | 4 |
| Calculated Density | 1.461 Mg/m³ |
| Absorption Coefficient | 0.269 mm⁻¹ |
| F(000) | 552 |
| Data Collection | |
| Theta range for data collection | 2.53 to 25.00° |
| Index ranges | -10<=h<=10, -12<=k<=12, -15<=l<=15 |
| Reflections collected | 8489 |
| Independent reflections | 2115 [R(int) = 0.0494] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2115 / 0 / 163 |
| Goodness-of-fit on F² | 1.036 |
| Final R indices [I>2sigma(I)] | R1 = 0.0433, wR2 = 0.1097 |
| R indices (all data) | R1 = 0.0655, wR2 = 0.1215 |
Molecular and Crystal Structure
The crystal structure analysis reveals key conformational features and intermolecular interactions of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide.
Molecular Conformation
The molecule adopts a Z conformation about the C=C double bond. The benzene ring is inclined to the mean plane of the thiazolidine ring by 20.34 (14)°. The overall conformation is stabilized by an intramolecular S···O interaction.
Supramolecular Features and Hydrogen Bonding
In the crystal, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains that contribute to the stability of the crystal lattice. A summary of the hydrogen bond geometry is provided in Table 2.
Table 2. Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |
| N(1)—H(1A)···O(1)#1 | 0.86 | 2.06 | 2.910(3) | 171 |
Symmetry transformations used to generate equivalent atoms: #1 x, -y+3/2, z-1/2
Data Visualization
Experimental Workflow
The following diagram illustrates the key steps involved in the crystal structure analysis of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide.
Caption: Workflow for synthesis, data collection, and structure determination.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, a representative analog of the initially requested compound. The detailed experimental protocols, crystallographic data, and visualization of the workflow offer valuable insights for researchers in the field of medicinal chemistry and drug development. The structural information presented herein can aid in understanding the conformational preferences and intermolecular interactions of this important class of compounds, thereby supporting future efforts in the design and synthesis of novel therapeutic agents.
N-Aryl Thiazolidine Derivatives: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
N-aryl thiazolidine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological properties of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant potential. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity
N-aryl thiazolidine derivatives have shown significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various N-aryl thiazolidine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-chlorophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one | A549 (Lung) | 4.6 ± 0.8 | [1] |
| 2-(3-chlorophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one | MCF-7 (Breast) | 2.1 ± 0.5 | [1] |
| 2-(3-chlorophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one | LNCaP (Prostate) | 2.9 ± 0.3 | [1] |
| 2-(3-chlorophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one | HeLa (Cervical) | 3.2 ± 0.5 | [1] |
| Thiazolidine-2,4-dione derivative 22 | HepG2 (Liver) | 2.04 ± 0.06 | [2] |
| Thiazolidine-2,4-dione derivative 22 | MCF-7 (Breast) | 1.21 ± 0.04 | [2] |
| Thiazolidine-2,4-dione derivative 24 | HepG2 (Liver) | 0.6 ± 0.02 | [2] |
| Thiazolidin-4-one-indolin-2-one analog 7g | A549 (Lung) | 40 | [3] |
| Thiazolidin-4-one-indolin-2-one analog 7g | MCF-7 (Breast) | 40 | [3] |
| Thiazolidin-4-one-indolin-2-one analog 7g | PC3 (Prostate) | 50 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
N-aryl thiazolidine derivatives
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Treatment: Prepare various concentrations of the N-aryl thiazolidine derivatives in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48 hours.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Signaling Pathways in Cancer
N-aryl thiazolidine derivatives can modulate several signaling pathways implicated in cancer progression. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by N-aryl thiazolidine derivatives.
Antimicrobial Activity
Thiazolidine derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their efficacy often depends on the specific substitutions on the aryl ring and the thiazolidine core.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various N-aryl thiazolidine derivatives against different microbial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 5-arylidene-thiazolidine-2,4-diones | Staphylococcus aureus | 2 - 16 | - | - | [5] |
| 2,3-diaryl-thiazolidin-4-one (cpd 5) | Staphylococcus aureus | 0.06 (mg/mL) | - | - | [6] |
| 2,3-diaryl-thiazolidin-4-one (cpd 5) | Salmonella Typhimurium | 0.008 (mg/mL) | - | - | [6] |
| Sydnonyl-substituted thiazolidine (5c) | - | - | Aspergillus niger | 1.5-4.4x > Griseofulvin | [7] |
| Sydnonyl-substituted thiazolidine (5d) | - | - | Penicillium citrinum | 1.5-4.4x > Griseofulvin | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
N-aryl thiazolidine derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the N-aryl thiazolidine derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
N-aryl thiazolidine derivatives have shown promising anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptor-gamma (PPARγ).[7][8]
Quantitative Anti-inflammatory Data
| Compound/Derivative | Assay | Inhibition/Effect | Reference |
| 3b (benzenesulfonamide derivative) | COX-2 Inhibition | 61.75% | [9] |
| 3a (benzenesulfonamide derivative) | COX-2 Inhibition | 55.76% | [9] |
| Thiazolidine derivative 1b | Carrageenan-induced thermal hyperalgesia | Attenuated at 1, 3, 10 mg/kg | [10] |
| Thiazolidine derivative 1d | Carrageenan-induced mechanical allodynia | Attenuated at 1, 3, 10 mg/kg | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[11]
Materials:
-
N-aryl thiazolidine derivatives
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Pletysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide the animals into groups: control, standard, and test groups (different doses of the thiazolidine derivative).
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[12]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Signaling Pathway in Inflammation
The anti-inflammatory effects of some thiazolidinediones are mediated through the activation of PPARγ, which can transrepress the activity of pro-inflammatory transcription factors like NF-κB.
Caption: PPARγ-mediated transrepression of NF-κB by N-aryl thiazolidine derivatives.
Antioxidant Activity
Several N-aryl thiazolidine derivatives have been reported to possess antioxidant properties, primarily through their ability to scavenge free radicals.
Quantitative Antioxidant Data
The following table shows the IC50 values of various N-aryl thiazolidine derivatives in the DPPH radical scavenging assay.
| Compound/Derivative | DPPH Scavenging IC50 (µg/mL) | Reference |
| Thiazolidine derivative 2d | 18.17 ± 1.0 | [13] |
| Thiazolidine derivative 1d | 18.27 ± 1.1 | [13] |
| Thiazolidine-2,4-dione derivative 6 | 10.78 | [14] |
| Thiazolidine-2,4-dione derivative 11 | 11.16 | [14] |
| 4-arylimino-thiazolidin-2-one 11 | 27.3% inhibition | [15] |
| 4-arylimino-thiazolidin-2-one 18 | 29.4% inhibition | [15] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[16]
Materials:
-
N-aryl thiazolidine derivatives
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (standard antioxidant)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compounds and the standard (ascorbic acid) in methanol.
-
Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution.
-
Incubation: Keep the mixture in the dark at room temperature for 30 minutes.[17]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank (methanol).[17]
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Anticonvulsant Activity
Certain N-aryl thiazolidine derivatives have demonstrated anticonvulsant effects in preclinical models, suggesting their potential as antiepileptic agents.
Quantitative Anticonvulsant Data
The following table summarizes the anticonvulsant activity of N-aryl thiazolidine derivatives in the Maximal Electroshock (MES) test, presented as the median effective dose (ED50).
| Compound/Derivative | MES Test ED50 (mg/kg) | Reference |
| 4-thiazolidinone derivative 5i | Active in PTZ model | [18] |
| 4-thiazolidinone derivative 5b | Active in MES model | [18] |
| 4-thiazolidinone derivative 5h | Active in MES model | [18] |
| Thiazole-bearing 4-thiazolidinone Ib | Active in MES model | [19] |
| Thiazole-bearing 4-thiazolidinone IId | Active in MES model | [19] |
| Thiazole-bearing 4-thiazolidinone IIj | Active in MES model | [19] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[20]
Materials:
-
N-aryl thiazolidine derivatives
-
Mice or rats
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Conductive solution (e.g., 0.9% saline)
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Animal Preparation: Acclimatize the animals to the laboratory conditions.
-
Compound Administration: Administer the test compound or standard drug at various doses to different groups of animals.
-
Electrode Application: Apply a drop of topical anesthetic to the corneas of each animal, followed by a drop of saline.[20]
-
Electroshock: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through the corneal electrodes.[21]
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[20]
-
Data Analysis: Determine the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.
Experimental Workflow: Anticonvulsant Screening
Caption: A typical workflow for anticonvulsant screening using the MES test.
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the anti-inflammatory effect of thiazolidinediones: relationship with the glucocorticoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazolidinediones as anti-inflammatory and anti-atherogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. library.dmed.org.ua [library.dmed.org.ua]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
The Core Mechanism of Thiazolidine-Containing Compounds: A Technical Guide for Drug Development Professionals
An in-depth exploration of the molecular interactions, signaling cascades, and cellular effects of thiazolidinedione-based therapeutics.
This technical guide provides a comprehensive overview of the mechanism of action of thiazolidine-containing compounds, with a primary focus on the thiazolidinedione (TZD) class of drugs. TZDs are potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism. This document delves into the molecular intricacies of TZD-PPARγ interaction, the subsequent signaling pathways, and the resulting physiological effects, offering valuable insights for researchers, scientists, and professionals involved in drug discovery and development.
The Central Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Thiazolidinediones exert their therapeutic effects primarily by binding to and activating PPARγ.[1][2] PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[3] It exists as two main isoforms, PPARγ1 and PPARγ2, which are expressed in various tissues, with the highest levels found in adipose tissue.[4] Upon activation by a ligand, such as a TZD, PPARγ undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR).[1][5] This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[3][6]
Quantitative Analysis of Thiazolidinedione-PPARγ Interaction
The efficacy of TZDs is directly correlated with their binding affinity and activation potential for PPARγ. Various in vitro assays are employed to quantify these interactions. The table below summarizes key quantitative data for prominent TZD compounds.
| Compound | Parameter | Value | Assay Method | Reference |
| Rosiglitazone | Kd | ~40 nM | Radioligand Binding Assay | [7][8] |
| Rosiglitazone | EC50 | 60 nM | Not Specified | [9] |
| Pioglitazone | EC50 | 0.5492 µM | Not Specified | [9] |
| Troglitazone | EC50 | 780 nM (murine), 555 nM (human) | Not Specified | [9] |
| Podophyllotoxone | IC50 | 27.43 µM | TR-FRET Competitive Binding Assay | [10] |
| Podophyllotoxone | Ki | 9.86 µM | TR-FRET Competitive Binding Assay | [10] |
Key Signaling Pathways Modulated by Thiazolidinediones
The activation of PPARγ by thiazolidinediones initiates a cascade of signaling events that culminate in improved insulin sensitivity and glucose homeostasis. The two primary pathways influenced are adipogenesis and insulin signaling.
Adipogenesis Signaling Pathway
Thiazolidinediones are potent inducers of adipogenesis, the process of preadipocyte differentiation into mature, insulin-sensitive adipocytes.[11] This is a key mechanism through which they improve whole-body insulin sensitivity. By promoting the storage of fatty acids in subcutaneous adipose tissue, TZDs reduce the circulating levels of free fatty acids, which can otherwise contribute to insulin resistance in muscle and liver.[11] The signaling cascade involves the upregulation of key adipogenic transcription factors, including C/EBPα, and subsequent expression of genes involved in lipid metabolism and storage.
Insulin Signaling Pathway Enhancement
Thiazolidinediones improve insulin sensitivity in peripheral tissues, primarily muscle and adipose tissue.[3] They achieve this by upregulating the expression of several key proteins in the insulin signaling cascade. One of the critical targets is the glucose transporter type 4 (GLUT4), which is responsible for insulin-mediated glucose uptake into cells.[3] By increasing GLUT4 expression and its translocation to the cell surface, TZDs enhance the disposal of glucose from the bloodstream.[3]
Experimental Protocols for Assessing Thiazolidinedione Activity
The characterization of novel thiazolidine-containing compounds requires robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to evaluate the binding and functional activity of these compounds.
Radioligand Binding Assay for PPARγ
This assay directly measures the affinity of a test compound for the PPARγ receptor by competing with a radiolabeled ligand.
-
Receptor Preparation: Recombinant human PPARγ ligand-binding domain (LBD) is expressed and purified.[9]
-
Radioligand: A high-affinity radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone) is used.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM DTT, and 10% glycerol.[9]
-
Procedure:
-
Incubate a fixed concentration of purified PPARγ-LBD with a fixed concentration of the radioligand in the assay buffer.
-
Add increasing concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[10]
PPARγ Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.[12]
-
Plasmids:
-
Procedure:
-
Co-transfect the cells with the PPARγ-LBD expression vector and the luciferase reporter plasmid.
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compound. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.[12]
-
Incubate the cells to allow for gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve.
In Vitro Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes.
-
Cell Line: 3T3-L1 preadipocytes are commonly used.[13]
-
Differentiation Medium: A standard differentiation cocktail includes insulin, dexamethasone, and isobutylmethylxanthine (IBMX). The test compound is added to this medium.
-
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation by replacing the growth medium with the differentiation medium containing the test compound.
-
After a few days, switch to a maintenance medium containing insulin and the test compound.
-
Continue to culture for several more days until mature adipocytes with visible lipid droplets are formed.
-
-
Quantification:
-
Oil Red O Staining: Mature adipocytes are stained with Oil Red O, which specifically stains neutral lipids. The stained lipid droplets can be visualized by microscopy.[14]
-
Spectrophotometric Quantification: The Oil Red O stain can be extracted from the cells and quantified by measuring its absorbance, providing a quantitative measure of lipid accumulation.[14]
-
Experimental Workflow for PPARγ Agonist Screening
The discovery of novel PPARγ agonists often follows a structured screening cascade to identify and characterize promising lead compounds.
Mechanistic Basis of a Key Side Effect: Fluid Retention
A notable side effect associated with thiazolidinedione therapy is fluid retention, which can lead to peripheral edema.[1][15] The primary mechanism underlying this adverse effect involves the direct action of TZDs on the kidneys. PPARγ is expressed in the renal collecting ducts, and its activation by TZDs leads to an increase in sodium and water reabsorption.[1][2] This is thought to be mediated, at least in part, by the upregulation of the epithelial sodium channel (ENaC).[2] The resulting increase in plasma volume can exacerbate or precipitate heart failure in susceptible individuals.[15]
Conclusion
Thiazolidine-containing compounds, particularly the thiazolidinediones, represent a significant class of therapeutics for the management of type 2 diabetes. Their mechanism of action is centered on the activation of PPARγ, leading to profound effects on glucose and lipid metabolism. A thorough understanding of the molecular interactions, signaling pathways, and potential for off-target effects is crucial for the development of safer and more effective second-generation compounds. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical evaluation of novel PPARγ modulators. As research in this area continues, a deeper understanding of the intricate biology of PPARγ will undoubtedly pave the way for innovative therapeutic strategies for a range of metabolic diseases.
References
- 1. Thiazolidinedione-Induced Fluid Retention: Recent Insights into the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal and Vascular Mechanisms of Thiazolidinedione-Induced Fluid Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 7. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Effects of Thiazolidinediones on Adipocyte Growth and Recruitment in Zucker Fatty Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. coriell.org [coriell.org]
- 15. Thiazolidinediones and their fluid-related adverse effects: facts, fiction and putative management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the predicted bioactivity of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide, a molecule belonging to the broader class of thiazolidine derivatives. Due to the limited availability of direct experimental or computational data for this specific compound, this guide leverages in silico prediction methodologies and data from structurally related thiazolidin-4-one and 2-substituted thiazolidine analogs to forecast its potential biological activities, pharmacokinetic properties, and safety profile. The methodologies and data presented herein serve as a foundational framework for guiding future experimental validation and drug discovery efforts centered around this chemical scaffold. Thiazolidinone derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2]
Predicted Bioactivity and Molecular Targets
Based on the analysis of structurally similar compounds, this compound is predicted to exhibit a range of biological activities. The thiazolidine ring is a versatile scaffold known to interact with various biological targets. In silico molecular docking studies on analogous compounds have suggested potential interactions with enzymes and receptors implicated in various diseases.
Antimicrobial Activity
Thiazolidinone derivatives have shown significant potential as antimicrobial agents.[1][3] Molecular docking studies on similar compounds suggest that they may act by inhibiting key bacterial enzymes. For instance, some thiazolidinones have been shown to target MurB, an enzyme involved in the biosynthesis of peptidoglycan in bacteria, and DNA gyrase.[4]
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolidin-4-one derivatives.[5] In silico analyses of these compounds have pointed towards the inhibition of proteins such as polo-like kinase 1 (PLK1) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial for cell cycle progression and angiogenesis in cancer cells.[5][6]
Anti-inflammatory and Antioxidant Activity
The thiazolidine scaffold is also associated with anti-inflammatory and antioxidant properties.[7] Computational studies suggest that these effects may be mediated through the inhibition of enzymes like cyclooxygenase (COX) and by scavenging free radicals.
In Silico Pharmacokinetics and Safety Profile (ADMET)
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET prediction provides early insights into the potential pharmacokinetic and safety challenges. The predicted ADMET properties for this compound, based on analyses of similar compounds, are summarized below.
Table 1: Predicted ADMET Properties of Thiazolidine Analogs
| Property | Predicted Value Range | Method | Reference |
| Absorption | |||
| Caco-2 Permeability (nm/s) | > 25 | Qik-prop | [8] |
| Human Intestinal Absorption (%) | > 80% | SwissADME | [9] |
| Distribution | |||
| Plasma Protein Binding (%) | 85 - 95 | Pre-ADMET | [7] |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | OSIRIS Property Explorer | [7] |
| Metabolism | |||
| CYP2D6 Inhibition | Likely Inhibitor | SwissADME | [9] |
| Excretion | |||
| Total Clearance (log(ml/min/kg)) | -1.5 to 0.5 | Qik-prop | [8] |
| Toxicity | |||
| Ames Mutagenicity | Non-mutagenic | Pre-ADMET | [7] |
| Carcinogenicity | Likely Non-carcinogenic | OSIRIS Property Explorer | [7] |
| hERG Inhibition | Low Risk | Pre-ADMET | [7] |
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a specific protein target. The docking scores of various thiazolidinone derivatives against different biological targets are presented below. These scores, typically expressed in kcal/mol, indicate the predicted binding affinity, with more negative values suggesting stronger binding.
Table 2: Molecular Docking Scores of Thiazolidine Analogs against Various Targets
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Docking Software | Reference |
| Thiazolidin-4-ones | Polo-like kinase 1 (PLK1) | 3EZR | -8.5 to -10.2 | VLife MDS | [5] |
| 2,4-Thiazolidinediones | Peroxisome proliferator-activated receptor-γ (PPAR-γ) | Not Specified | -5.021 to -8.558 | Maestro | [10] |
| Thiazolidin-4-ones | Enoyl-acyl carrier protein reductase (InhA) | 1BVR | -7.5 to -9.5 | AutoDock 4.2 | [8] |
| Thiazolidin-4-ones | Shikimate kinase | Not Specified | -6.0 to -8.0 | Not Specified | [11] |
| Thiazolidin-4-ones | VEGFR-2 | Not Specified | -7.0 to -9.0 | Not Specified | [6] |
Experimental and Computational Methodologies
This section details the typical experimental and computational protocols employed in the study of thiazolidine derivatives, which can be adapted for the investigation of this compound.
In Silico Workflow for Bioactivity Prediction
The following diagram illustrates a general workflow for the in silico prediction of bioactivity.
Caption: A general workflow for in silico bioactivity prediction.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm, AMBER).
-
Ligand Preparation: The 2D structure of the ligand is converted to a 3D structure. The geometry is optimized, and partial charges are assigned.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the active site and to calculate the binding affinity based on a scoring function.
-
Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
ADMET Prediction Protocol
Various online and standalone software tools are available for ADMET prediction. A common protocol involves:
-
Input: The chemical structure of the molecule is provided as a SMILES string or in a standard chemical file format.
-
Property Calculation: The software calculates a wide range of physicochemical and pharmacokinetic properties based on established models and algorithms.
-
Output: The results are typically presented in a tabular format, often with qualitative predictions (e.g., high, low, yes, no) and quantitative values. Popular tools include SwissADME, Pre-ADMET, and QikProp.
Potential Signaling Pathway Involvement
Given the predicted anticancer activity of thiazolidine derivatives, a potential mechanism of action could involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a common target in cancer therapy and has been shown to be modulated by some thiazolidinone compounds.
Caption: Predicted inhibition of the PI3K/Akt signaling pathway.
Disclaimer: The bioactivity predictions and data presented in this guide are based on in silico models and studies of structurally related compounds. These findings require experimental validation to confirm the actual biological activity of this compound.
References
- 1. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journaljpri.com [journaljpri.com]
- 9. research.bau.edu.tr [research.bau.edu.tr]
- 10. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
The Discovery and Synthesis of Novel Thiazolidine-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel thiazolidine-based compounds. It details various synthetic methodologies, comprehensive experimental protocols for key reactions, and the characterization of these compounds. Furthermore, this guide summarizes the diverse pharmacological applications of thiazolidine derivatives, including their roles as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents. Quantitative data on their biological activities are presented in structured tables for comparative analysis. Key signaling pathways modulated by these compounds and typical experimental workflows are visualized through diagrams to facilitate a deeper understanding of their mechanism of action and discovery process.
Introduction
Thiazolidine, a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3, is a cornerstone in the development of new therapeutic agents.[1][2] The versatility of the thiazolidine ring allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological properties.[3][4] This has led to significant interest from researchers in synthesizing and evaluating new compounds based on this scaffold.[5] Thiazolidine derivatives have shown promise as antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer agents.[1][5]
This guide will explore the common synthetic routes to thiazolidine-based compounds, provide detailed experimental procedures, present key biological data, and illustrate the cellular mechanisms through which these compounds exert their effects.
Synthesis of Thiazolidine-Based Compounds
The synthesis of the thiazolidine core and its derivatives can be achieved through several methodologies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
General Synthesis of the Thiazolidine-2,4-dione (TZD) Core
A widely used method for synthesizing the foundational 2,4-thiazolidinedione (TZD) ring involves the condensation of a α-haloacetic acid with thiourea.[6]
Experimental Protocol: Synthesis of Thiazolidine-2,4-dione [6][7]
-
Reaction Setup: A mixture of thiourea (1 equivalent) and monochloroacetic acid (1.02 equivalents) in water is placed in a pressure vial equipped with a stir bar.[7]
-
Initial Stirring: The reaction mixture is stirred for 1 hour at room temperature.[7]
-
Microwave Irradiation: The vial is sealed and subjected to microwave irradiation at 110°C for 12 minutes (2 minutes ramp, 10 minutes sustain).[7]
-
Cooling and Filtration: After cooling, the resulting precipitate is collected by vacuum filtration to yield thiazolidine-2,4-dione.[6]
The following diagram illustrates the workflow for this synthesis.
Caption: Workflow for the synthesis of the thiazolidine-2,4-dione core.
Knoevenagel Condensation for 5-Arylidene-Thiazolidine-2,4-diones
A common method for introducing substituents at the C5 position of the TZD ring is the Knoevenagel condensation with various aldehydes.[8][9][10]
Experimental Protocol: Knoevenagel Condensation [9][10]
-
Solubilization: Thiazolidine-2,4-dione (1 equivalent) is dissolved in ethanol with stirring in a round bottom flask.[9]
-
Catalyst Addition: A catalytic amount of piperidine (e.g., 2 drops) is added to the solution, and the mixture is stirred at room temperature for 10 minutes.[9]
-
Aldehyde Addition: The desired aromatic aldehyde (1 equivalent) is added to the reaction mixture.[9]
-
Reflux: The flask is heated to 75°C and refluxed for 5-15 hours, with the reaction progress monitored by thin-layer chromatography.[9]
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and can be further purified by recrystallization.
N-Substitution of the Thiazolidine Ring
The nitrogen atom at position 3 can be substituted using various alkyl or benzyl halides in the presence of a base.[6]
Experimental Protocol: N-Substitution [6]
-
Deprotonation: Thiazolidine-2,4-dione (1 equivalent) is treated with a base such as potassium hydroxide (KOH) in a suitable solvent like ethanol to form the potassium salt.[11]
-
Alkylation/Benzylation: The appropriate alkyl or benzyl halide (1 equivalent) is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux to drive the reaction to completion.
-
Isolation: After the reaction is complete, the product is isolated by filtration and can be purified by recrystallization.
Biological Activities and Data
Thiazolidine-based compounds exhibit a wide spectrum of biological activities. The following sections summarize their key therapeutic applications and present quantitative data for selected derivatives.
Anticancer Activity
Thiazolidin-4-ones are a significant class of compounds with demonstrated anticancer properties.[12][13] They can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[14]
Table 1: In Vitro Anticancer Activity of Selected Thiazolidine-4-one Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 39 | MDA-MB-231 (Breast) | 1.9 | [12] |
| 39 | HepG2 (Liver) | 5.4 | [12] |
| 39 | HT-29 (Colon) | 6.5 | [12] |
| 12c·2HCl | HCT116 (Colon) | 5.4 | [11] |
| 13d | HCT116 (Colon) | 4.9 | [11] |
| 12f·2HCl | HCT116 (Colon) | 4.98 | [11] |
| 7d·2HCl | HeLa (Cervical) | 4.55 | [11] |
Antidiabetic Activity
Thiazolidinediones, such as rosiglitazone and pioglitazone, are well-known for their use in treating type 2 diabetes.[3][15] They act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), which enhances insulin sensitivity.[15]
Table 2: In Vitro Alpha-Amylase Inhibition by Thiazolidine Derivatives
| Compound ID | Docking Score | In Vitro Inhibition | Reference |
| TD1 | -8.4 | High | [16] |
| TD2 | -8.2 | Moderate | [16] |
Antimicrobial Activity
Many thiazolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[1][2]
Table 3: Antimicrobial Activity of Selected Thiazolidine Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans | M. tuberculosis | Reference |
| AJ5a | 62.5 | - | - | Moderately Active | [17] |
| AJ5d | 62.5 | - | - | Moderately Active | [17] |
| AJ5e | 62.5 | - | - | Moderately Active | [17] |
| AJ5f | 62.5 | - | - | Moderately Active | [17] |
| AJ5g | 62.5 | - | - | Moderately Active | [17] |
Signaling Pathways
Thiazolidine derivatives exert their biological effects by modulating various cellular signaling pathways.
PPARγ Signaling Pathway in Diabetes
Thiazolidinediones bind to and activate PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[15]
References
- 1. scispace.com [scispace.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 16. ijrpas.com [ijrpas.com]
- 17. researchgate.net [researchgate.net]
Exploring the Structure-Activity Relationship of N-Phenylacetamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-phenylacetamides, a versatile class of compounds with a wide range of biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Introduction to N-Phenylacetamides
N-phenylacetamide, also known as acetanilide, and its derivatives represent a significant scaffold in medicinal chemistry. The core structure, consisting of a phenyl ring attached to an acetamide group, provides a template that can be readily modified to modulate its physicochemical properties and biological activity. This versatility has led to the discovery of N-phenylacetamide derivatives with a broad spectrum of therapeutic applications, including anticonvulsant, anticancer, antimicrobial, and ion channel modulating activities. Understanding the relationship between the chemical structure of these compounds and their biological function is crucial for the rational design of new and more potent therapeutic agents.
Biological Activities and Structure-Activity Relationships
N-phenylacetamides have been shown to exhibit a variety of biological activities, with their potency and selectivity being highly dependent on the nature and position of substituents on the phenyl ring and modifications to the acetamide moiety.
Anticonvulsant Activity
Certain N-phenylacetamide derivatives have demonstrated significant anticonvulsant properties. The primary mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels, such as sodium and calcium channels, and the enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA).
Structure-Activity Relationship Insights:
-
The nature and position of substituents on the anilide phenyl ring are critical for anticonvulsant activity.
-
The introduction of a second phenyl group or other bulky substituents can influence potency.
-
Modification of the acetamide group can affect the pharmacokinetic and pharmacodynamic properties of the compounds.
Quantitative Data Summary: Anticonvulsant Activity of N-Phenylacetamide Derivatives
| Compound ID | Modification | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) (MES) | Reference |
| 14 | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | 49.6 | 67.4 | >300 | >6.0 | [1] |
| 20 | N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide | 100 (at 4h) | - | >300 | >3 | [2] |
| 19 | N-(3-(trifluoromethyl)phenyl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide | 100 (at 4h) | - | >300 | >3 | [2] |
| 12 | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 (at 0.5h) | - | - | - | [2] |
| 13 | N-(3-chlorophenyl)-2-morpholino-acetamide | 100 (at 0.5h) | - | - | - | [2] |
Note: ED₅₀ (Median Effective Dose), TD₅₀ (Median Toxic Dose), PI (Protective Index = TD₅₀/ED₅₀), MES (Maximal Electroshock Seizure Test), scPTZ (subcutaneous Pentylenetetrazole Test). Dashes indicate data not available.
Anticancer Activity
Several N-phenylacetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of their anticancer activity often involves the induction of apoptosis (programmed cell death).
Structure-Activity Relationship Insights:
-
The presence of electron-withdrawing groups, such as nitro groups, on the phenyl ring can enhance cytotoxic activity.[3][4]
-
The position of the substituent on the phenyl ring plays a crucial role in determining the anticancer potency.[3][4]
-
Modifications of the N-phenyl group can lead to significant changes in activity against different cancer cell lines.
Quantitative Data Summary: Anticancer Activity of N-Phenylacetamide Derivatives (IC₅₀ in µM)
| Compound ID | Modification | PC3 (Prostate) | MCF-7 (Breast) | MDA-MB-468 (Breast) | PC-12 (Pheochromocytoma) | Reference |
| 2b | 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | 52 | - | - | - | [3][4] |
| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | 80 | 100 | - | - | [3][4] |
| 3d derivative | Phenylacetamide derivative | - | - | 0.6 | 0.6 | [2][5][6] |
| 3c derivative | Phenylacetamide derivative | - | 0.7 | - | - | [2][5][6] |
| 3j | Phenylacetamide derivative with p-nitro group | - | - | 0.76 | - | [5] |
| Imatinib | Reference Drug | 40 | 98 | - | - | [3][4] |
| Doxorubicin | Reference Drug | - | - | 0.38 | - | [5] |
Note: IC₅₀ is the half-maximal inhibitory concentration. Dashes indicate data not available.
Sodium Channel Blockade
N-phenylacetamide derivatives have been identified as potent sodium channel blockers. Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, making them important targets for the treatment of conditions like epilepsy and neuropathic pain.
Structure-Activity Relationship Insights:
-
Increased lipophilicity of the amine portion of the molecule can lead to more potent sodium channel blockade.[7]
-
The presence of a phenyl ring near the amine group enhances inhibitory potency.[7]
-
An optimal spacer of three carbons between the amide and amine is beneficial for activity.[7]
-
A secondary amide linkage is generally preferred over a tertiary one.[7]
Slack Potassium Channel Inhibition
A series of 2-amino-N-phenylacetamides have been identified as inhibitors of Slack (KCNT1) potassium channels. Gain-of-function mutations in the KCNT1 gene are associated with severe infantile epilepsies.
Structure-Activity Relationship Insights:
-
The structure-activity relationship for this class of inhibitors is relatively flat, with significant structural modifications often leading to a loss of activity.
-
Minor structural changes can result in compounds with retained Slack inhibitory activity and selectivity against other ion channels.
Quantitative Data Summary: Slack Potassium Channel Inhibitory Activity of N-Phenylacetamide Derivatives
| Compound ID | Modification | IC₅₀ (µM) vs. WT SLACK | Reference |
| 4 | 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | 0.04 (human), 0.62 (mouse) | [8] |
| 9 (CPK20) | 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | 0.20 | [8] |
| 7 (VU0935685) | Oxadiazole chemotype | 0.32 | [8] |
| 8 (VU0948578) | Xanthine derivative | <1 | [8] |
| 10 | 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | 1.4 | [8] |
| 5 | Oxadiazole series | 0.049 (cynomolgus monkey), 0.545 (rat) | [9] |
Note: IC₅₀ is the half-maximal inhibitory concentration. WT (Wild-Type).
Sigma-1 Receptor Ligands
N-phenylacetamide derivatives have been synthesized and evaluated as ligands for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders.
Structure-Activity Relationship Insights:
-
Incorporation of a methylene unit into the structure of related benzamides can lead to compounds with low affinity for dopamine D₂ receptors while retaining high affinity for sigma receptors.
-
Substitutions on the phenyl ring of the phenylacetamide moiety influence both σ₁ and σ₂ receptor affinity and selectivity.
Quantitative Data Summary: Sigma-1 Receptor Binding Affinity of N-Phenylacetamide Derivatives
| Compound ID | Modification | Kᵢ (nM) for σ₁ Receptor | Kᵢ (nM) for σ₂ Receptor | σ₁/σ₂ Selectivity | Reference |
| 1 | 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | 42 | >1500 | >36 | [8] |
| (-)-2R/S-LP2 (1) | N-normetazocine derivative | 182.81 | - | - | [10] |
| (-)-2R-LP2 (2) | N-normetazocine derivative | 112.72 | - | - | [10] |
| (-)-2S-LP2 (3) | N-normetazocine derivative | 148.93 | - | - | [10] |
Note: Kᵢ is the inhibition constant. Dashes indicate data not available.
Antibacterial Activity
Derivatives of N-phenylacetamide have been shown to possess antibacterial activity against a range of pathogenic bacteria.
Structure-Activity Relationship Insights:
-
The introduction of heterocyclic moieties, such as thiazole, can significantly enhance antibacterial potency.
-
Substituents on the phenyl ring can modulate the spectrum and level of activity.
Quantitative Data Summary: Antibacterial Activity of N-Phenylacetamide Derivatives (MIC in µg/mL)
| Compound ID | Modification | E. coli | S. aureus (MRSA) | Reference |
| 5 | Phenylacetamide derivative | 0.64 | 0.68 | [3] |
| 21 | Phenylacetamide derivative | 0.67 | 0.68 | [3] |
| 1 | Phenylacetamide derivative | 0.72 | - | [3] |
| 24 | Phenylacetamide derivative | 0.78 | - | [3] |
| 25 | Phenylacetamide derivative | 0.72 | - | [3] |
| 8 | Phenylacetamide derivative | - | 0.66 | [3] |
| Ciprofloxacin | Reference Drug | 0.62 | 0.67 | [3] |
Note: MIC is the Minimum Inhibitory Concentration. MRSA (Methicillin-resistant Staphylococcus aureus). Dashes indicate data not available.
Carbonic Anhydrase Inhibition
N-phenylacetamide-based sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are involved in various physiological and pathological processes.
Structure-Activity Relationship Insights:
-
The sulfonamide group is a key pharmacophore for carbonic anhydrase inhibition.
-
Modifications to the N-phenylacetamide tail can influence the inhibitory potency and selectivity against different hCA isoforms.
Quantitative Data Summary: Carbonic Anhydrase Inhibitory Activity of N-Phenylacetamide Derivatives (Kᵢ in nM)
| Compound ID | hCA I | hCA II | hCA IX | hCA XII | Reference |
| 2h | 45.10 | 5.87 | - | 7.91 | [11] |
| 3b | 368.7 | 81.4 | - | - | [12] |
| 3n | - | - | 41.3 | 39.1 | [12] |
| Acetazolamide (AAZ) | - | - | - | 5.70 | [11] |
Note: Kᵢ is the inhibition constant. Dashes indicate data not available.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Synthesis of N-Phenylacetamide Derivatives
A common method for the synthesis of N-phenylacetamide derivatives is the acylation of a substituted aniline with an appropriate acetyl chloride or acetic anhydride.
Materials:
-
Substituted aniline
-
Acetyl chloride or acetic anhydride
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted aniline and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTS Assay)
The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
N-phenylacetamide derivatives
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-phenylacetamide derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37 °C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[4]
Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a preclinical model used to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Rodents (mice or rats)
-
Electroshock apparatus with corneal electrodes
-
N-phenylacetamide derivatives
-
Vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Administer the N-phenylacetamide derivative or vehicle to the animals (e.g., intraperitoneally or orally).
-
At the time of peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as protection.
-
Determine the median effective dose (ED₅₀) that protects 50% of the animals from the seizure.
Thallium Flux Assay for Slack Channel Inhibition
This is a cell-based fluorescence assay to measure the activity of potassium channels.
Materials:
-
HEK-293 cells stably expressing the Slack channel
-
Thallium flux assay kit (e.g., FluxOR™)
-
N-phenylacetamide derivatives
-
Fluorescence plate reader
Procedure:
-
Plate the Slack-expressing cells in a 96- or 384-well plate.
-
Load the cells with the thallium-sensitive fluorescent dye.
-
Add the N-phenylacetamide derivatives at various concentrations.
-
Initiate the potassium channel-mediated thallium influx by adding a thallium-containing buffer.
-
Measure the increase in fluorescence over time using a fluorescence plate reader.
-
The inhibition of the thallium flux by the compounds is used to determine their IC₅₀ values.
Signaling Pathways and Mechanisms of Action
Anticancer Activity: Induction of Apoptosis
Many N-phenylacetamide derivatives exert their anticancer effects by inducing apoptosis. This programmed cell death can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[2][5][6]
Figure 1: Generalized signaling pathway of apoptosis induced by N-phenylacetamide derivatives.
Anticonvulsant Mechanism of Action
The anticonvulsant effects of N-phenylacetamides are believed to be mediated through the modulation of neuronal excitability. This is primarily achieved by blocking voltage-gated sodium and calcium channels and enhancing the inhibitory effects of the neurotransmitter GABA.
Figure 2: Logical relationship of the anticonvulsant mechanism of N-phenylacetamides.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of N-phenylacetamide derivatives.
Figure 3: General experimental workflow for N-phenylacetamide drug discovery.
Conclusion
The N-phenylacetamide scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds. The structure-activity relationship studies summarized in this guide highlight the critical role of specific structural modifications in determining the potency and selectivity of these derivatives across various therapeutic targets. The provided experimental protocols and pathway visualizations offer a practical framework for researchers engaged in the discovery and development of novel N-phenylacetamide-based drugs. Further exploration of this chemical space holds significant promise for the identification of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. iris.unibas.it [iris.unibas.it]
- 2. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 3. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small-molecule inhibitors of Slack potassium channels as potential therapeutics for childhood epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. benchchem.com [benchchem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes and Protocols: Synthesis of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide, a thiazolidine derivative of interest in medicinal chemistry and drug development. The synthesis involves a one-pot cyclocondensation reaction between 4-acetamidobenzaldehyde and 2-aminoethanethiol. This protocol is adapted from established methods for the synthesis of similar 2-substituted thiazolidine compounds. Included are the reaction scheme, detailed experimental procedures, a list of required materials and equipment, and guidelines for the characterization of the final product. A workflow diagram is also provided for clarity.
Introduction
Thiazolidine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. The thiazolidine ring system is a core scaffold in a variety of bioactive molecules. The target compound, this compound, incorporates this versatile heterocycle, suggesting its potential for further investigation in drug discovery programs. The synthesis protocol outlined below describes a straightforward and efficient method for the preparation of this compound.
Reaction Scheme
The synthesis proceeds via the cyclocondensation of 4-acetamidobenzaldehyde with 2-aminoethanethiol (cysteamine). The reaction involves the initial formation of a Schiff base between the aldehyde and the amine, followed by an intramolecular cyclization through the nucleophilic attack of the thiol group on the imine carbon.
Scheme 1: Synthesis of this compound
Experimental Protocol
Materials and Equipment:
-
4-acetamidobenzaldehyde
-
2-aminoethanethiol hydrochloride (cysteamine hydrochloride)
-
Triethylamine (Et3N) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-acetamidobenzaldehyde (1.63 g, 10 mmol) in 40 mL of ethanol. To this solution, add 2-aminoethanethiol hydrochloride (1.14 g, 10 mmol).
-
Base Addition: Slowly add triethylamine (1.4 mL, 10 mmol) or an equivalent molar amount of another suitable base like sodium hydroxide to the reaction mixture to neutralize the hydrochloride and free the amine.
-
Reaction: Stir the mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the volume of the solvent using a rotary evaporator. The resulting solid can then be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford this compound as a solid.
-
Drying: Dry the purified product in a desiccator or under vacuum.
Characterization
The structure of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: Determine the melting point of the purified product.
-
FTIR Spectroscopy: Record the IR spectrum and identify characteristic peaks for the N-H, C=O (amide), C-N, and C-S bonds.
-
¹H NMR Spectroscopy: Record the proton NMR spectrum and confirm the presence of protons corresponding to the acetamide group, the aromatic ring, and the thiazolidine ring. The chemical shifts and splitting patterns should be consistent with the proposed structure.
-
¹³C NMR Spectroscopy: Record the carbon NMR spectrum to confirm the number and types of carbon atoms in the molecule.
-
Mass Spectrometry: Obtain the mass spectrum to confirm the molecular weight of the product.
Quantitative Data Summary
The following table should be used to record the experimental data for the synthesis of this compound.
| Parameter | Observed Value |
| Starting Materials | |
| 4-acetamidobenzaldehyde (g) | 1.63 |
| 2-aminoethanethiol HCl (g) | 1.14 |
| Product | |
| Theoretical Yield (g) | 2.22 |
| Actual Yield (g) | To be recorded |
| Yield (%) | To be calculated |
| Melting Point (°C) | To be recorded |
| Purity | |
| TLC (Rf value) | To be recorded |
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
2-aminoethanethiol has a strong, unpleasant odor and should be handled with care.
-
Ethanol and methanol are flammable; avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Purification techniques for N-aryl thiazolidine compounds
An N-aryl thiazolidine compound is a type of organic molecule that features a thiazolidine ring substituted with an aryl group on the nitrogen atom. This core structure is a key component in various pharmacologically active compounds. The purification of these compounds is a critical step after synthesis to remove impurities, unreacted starting materials, and by-products, ensuring the final product's suitability for further research and development.
Application Notes
The selection of a purification technique for N-aryl thiazolidine compounds is contingent upon the physicochemical properties of the target compound and its impurities, including polarity, solubility, and thermal stability. Commonly employed methods include recrystallization, column chromatography, and simple filtration with washing. High-Performance Liquid Chromatography (HPLC) is frequently utilized to ascertain the final purity of the isolated compound.[1][2]
-
Recrystallization: This is one of the most prevalent and cost-effective methods for purifying solid N-aryl thiazolidine derivatives.[3] The principle relies on the differential solubility of the compound and impurities in a specific solvent at varying temperatures. The crude product is dissolved in a hot solvent and, upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. Common solvents for recrystallization include ethanol, methanol, water, or mixtures like ethanol-DMF.[4][5]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique.[6][7] This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being moved through the column by a mobile phase (a solvent or mixture of solvents).[7] The choice of the solvent system (eluent) is crucial and is often determined by preliminary analysis using Thin Layer Chromatography (TLC).[6]
-
Filtration and Washing: This is a fundamental step in the work-up procedure following a synthesis reaction. The solid crude product is collected by filtration and washed with a suitable solvent, often ice-cold, to remove soluble impurities.[4][5]
General Purification Workflow
The purification process for N-aryl thiazolidine compounds typically follows a logical sequence from the crude reaction mixture to the final, pure product. The workflow often involves an initial work-up followed by one or more purification steps, with analytical checks to monitor progress.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of solid N-aryl thiazolidine compounds using recrystallization.
Materials:
-
Crude N-aryl thiazolidine compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethanol-DMF mixture)[5]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel and flask)
-
Ice bath
Procedure:
-
Place the crude solid product into an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Gently heat the mixture with continuous stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
To maximize crystal formation, place the flask in an ice bath for 15-30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]
-
Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of N-aryl thiazolidine compounds using silica gel column chromatography.
Materials:
-
Crude N-aryl thiazolidine compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Eluent (e.g., chloroform/n-hexane mixture)[7]
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent continuously to the top of the column, maintaining a constant flow. Collect the eluate in fractions using collection tubes.
-
Fraction Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a staining agent.
-
Product Isolation: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure to obtain the purified N-aryl thiazolidine compound.[7]
Protocol 3: Purity Assessment by HPLC
This protocol provides a general method for determining the purity of the final N-aryl thiazolidine compound.
Materials:
-
Purified N-aryl thiazolidine compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., mobile phase) at a known concentration.
-
Method Development: Set up the HPLC method, including the mobile phase composition (isocratic or gradient), flow rate, column temperature, and detector wavelength. A typical mobile phase for thiazolidine derivatives might be a mixture of n-hexane and isopropanol.[2]
-
Injection: Inject a small volume of the sample solution into the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram. The purity of the compound is typically calculated based on the area of the main peak relative to the total area of all peaks. A purity of >95% is often required for biological studies.[1]
Data Presentation
The following table summarizes quantitative data for the synthesis and purification of various N-aryl thiazolidine derivatives as reported in the literature. The yield and purity are indicative of the effectiveness of the applied purification methods.
| Compound Class | Purification Method(s) | Yield (%) | Purity (%) | Reference |
| (Z)-5-benzylidene-3-(substituted-benzyl)thiazolidine-2,4-diones | Filtration, washing with ice-cold ethanol, crystallization | 55 - 57 | N/A | [4] |
| N-substituted thiazolidinediones (P1-P25) | Column Chromatography, HPLC | N/A | >95 | [1] |
| 1-Substituted-1H-indole-3-carbaldehyde derivatives | Filtration, washing with water, recrystallization from ethanol | 90 - 95 | N/A | [5] |
| Thiazolidin-4-one derivatives | Filtration, washing with water, recrystallization from ethanol-DMF | 85 - 94 | N/A | [5] |
| Thiazolidine-2,4-dione | Recrystallization from water | 90 | N/A | [8] |
| 5-Arylidine derivatives of 3-phenyl-2-(phenylimino)thiazolidin-4-one | Filtration, washing with water | N/A | N/A | [9] |
| (E/Z)-5-(substituted-benzylidene)-3-(substituted-oxoethyl)thiazolidine-2,4-diones | Column Chromatography (chloroform/n-hexane) | 50 - 70 | N/A | [7] |
References
- 1. Discovery of novel N-substituted thiazolidinediones (TZDs) as HDAC8 inhibitors: in-silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide is a molecule of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. In the absence of specific validated methods for this analyte in publicly available literature, this document provides detailed, robust starting protocols for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are based on established analytical principles for structurally similar small molecules, including aromatic amides and thiazolidine derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for method development.
| Property | Value (Predicted/Unconfirmed) | Source |
| Chemical Formula | C₁₁H₁₄N₂OS | - |
| Molecular Weight | 222.31 g/mol | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in methanol, acetonitrile, DMSO. Limited solubility in water. | - |
| pKa | Estimated values suggest a weakly basic nitrogen in the thiazolidine ring and a neutral acetamide group. | - |
Application Note 1: Quantification of this compound by Reverse-Phase HPLC-UV
This method is suitable for the quantification of the target analyte in bulk drug substance and simple formulations where high sensitivity is not required.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution of the analyte (a starting point of 254 nm is recommended based on the aromatic structure).
-
Run Time: Approximately 10 minutes.
2. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Bulk Drug Substance: Accurately weigh a portion of the bulk drug substance, dissolve it in methanol, and dilute with the mobile phase to fall within the calibration range.
-
Simple Formulations (e.g., tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient, dissolve it in methanol (sonication may be required), and dilute with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be > 0.999.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Hypothetical Method Performance Characteristics (HPLC-UV)
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Application Note 2: High-Sensitivity Quantification of this compound by LC-MS/MS
This method is ideal for the quantification of the target analyte in complex biological matrices such as plasma or tissue homogenates, where high sensitivity and selectivity are required.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90% to 10% B
-
4.0-5.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometer Settings (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion (Q1): m/z 223.1 (corresponding to [M+H]⁺).
-
Product Ions (Q3): Determine the most abundant and stable product ions by infusing a standard solution. Hypothetical transitions could be:
-
Quantifier: 223.1 → 164.1 (loss of the thiazolidine moiety)
-
Qualifier: 223.1 → 122.1 (further fragmentation)
-
-
Collision Energy (CE) and other MS parameters: Optimize for the specific instrument and transitions.
3. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the analyte and a suitable internal standard (e.g., a deuterated analog or a structurally similar compound) in methanol.
-
Calibration Standards and QCs: Spike blank biological matrix (e.g., plasma) with appropriate volumes of the working standard solutions to prepare calibration standards (e.g., 0.1 - 1000 ng/mL) and quality control samples at low, medium, and high concentrations.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).
-
Inject into the LC-MS/MS system.
Hypothetical Method Performance Characteristics (LC-MS/MS)
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Visualized Workflows
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Application Notes and Protocols for In Vitro Bioactivity Screening of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide belongs to the thiazolidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Thiazolidine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These activities are often attributed to their ability to interact with various biological targets, including enzymes and transcription factors.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound and its analogs. The following protocols are foundational for preliminary screening and can be adapted for more in-depth mechanistic studies.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables summarize representative quantitative data from studies on structurally related thiazolidinone and thiazolidine derivatives. This data is intended to provide a comparative baseline for the expected potency of this class of compounds in various in vitro assays.
Table 1: In Vitro Anticancer Activity of Thiazolidinone Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | MTT | 0.54 | Doxorubicin | 0.47 |
| Derivative B | HepG2 (Liver) | MTT | 0.24 | Doxorubicin | 0.58 |
| Derivative C | A549 (Lung) | MTT | 0.59 | Doxorubicin | 0.72 |
| Derivative D | HeLa (Cervical) | MTT | 6.67 | 5-Fluorouracil | - |
| Derivative E | HCT116 (Colon) | MTT | 5.4 | Doxorubicin | - |
Table 2: In Vitro Anti-inflammatory Activity of Thiazolidinone Derivatives
| Compound ID | Assay Type | Parameter Measured | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative F | COX-2 Inhibition | % Inhibition | 61.75% (at 10 µM) | Celecoxib | - |
| Derivative G | HRBC Membrane Stabilization | % Protection | - | Diclofenac Sodium | - |
| Derivative H | Nitric Oxide Scavenging | IC50 | 6.05 µg/mL | Ascorbic Acid | 12.61 µg/mL |
Table 3: In Vitro Antioxidant Activity of Thiazolidinone Derivatives
| Compound ID | Assay Type | EC50 / IC50 | Reference Compound | EC50 / IC50 |
| Derivative I | DPPH Radical Scavenging | IC50: 27.50 µg/mL | Ascorbic Acid | IC50: 29.2 µg/mL |
| Derivative J | ABTS Radical Scavenging | EC50: 0.0827 mM | NO2-Arg-OMe | EC50: 1.8487 mM |
| Derivative K | Lipid Peroxidation Inhibition | EC50: 0.565 mM | - | - |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Anti-inflammatory Activity: HRBC Membrane Stabilization Assay
This assay assesses the anti-inflammatory activity of the test compound by measuring its ability to stabilize the membrane of human red blood cells (HRBCs) against hypotonicity-induced hemolysis.
Materials:
-
This compound
-
Fresh human blood
-
Diclofenac sodium (standard drug)
-
Phosphate buffered saline (PBS), pH 7.4
-
Hypotonic saline (0.25% NaCl)
-
Isotonic saline (0.9% NaCl)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
HRBC Preparation: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isotonic saline. Resuspend the cells to make a 10% v/v suspension in isotonic saline.
-
Assay Mixture: Prepare the reaction mixture containing 1 mL of phosphate buffer, 2 mL of hypotonic saline, and 0.5 mL of the HRBC suspension.
-
Compound Addition: Add various concentrations of this compound (e.g., 10, 50, 100 µg/mL) to the respective test tubes. Use Diclofenac sodium as the standard.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation: After incubation, centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Data Analysis: Calculate the percentage of hemolysis and the percentage of membrane stabilization using the following formulas:
-
% Hemolysis = (Absorbance of Test / Absorbance of Control) x 100
-
% Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]
-
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging activity of the test compound using the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (standard)
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[2]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain various concentrations.
-
Reaction Mixture: In a test tube or a 96-well plate, add 50 µL of the test compound solution to 1 mL of the DPPH solution.[2]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes to 2 hours.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[2]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
-
Determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that are often modulated by bioactive compounds like thiazolidinones and are relevant to their potential anti-inflammatory and anticancer effects.
Caption: Experimental Workflow for the MTT Assay.
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
Caption: Potential Modulation of the MAPK/ERK Signaling Pathway.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of Thiazolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols for key cell-based assays to evaluate the cytotoxicity of thiazolidine derivatives. It includes methods for assessing cell viability, membrane integrity, apoptosis, and cell cycle distribution. Additionally, it presents quantitative data for representative thiazolidine derivatives and visual workflows and signaling pathways to support experimental design and data interpretation.
Introduction
Thiazolidine derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties. Evaluating the cytotoxic potential of novel thiazolidine derivatives is a critical step in the drug discovery process. This document outlines standardized cell-based assays to determine the cytotoxic effects of these compounds on cancer cell lines, providing insights into their mechanisms of action.
Data Presentation: Cytotoxicity of Thiazolidine Derivatives
The following tables summarize the cytotoxic activity of various thiazolidine derivatives against different human cancer cell lines, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: IC50 Values of Thiazolidine Derivatives in MCF-7 (Breast Cancer) Cell Line
| Compound/Derivative | IC50 (µM) | Exposure Time (h) | Reference |
| PZ-9 | 29.44 | 48 | [1] |
| PZ-11 | 17.35 | 48 | [1] |
| Vincristine (Reference) | 6.45 | 48 | [1] |
| Compound 17a | 1.03 | Not Specified | [2] |
| Compound 1 | 0.37 | Not Specified | [3] |
| Compound 2 | 0.54 | Not Specified | [3] |
| Compound 22 | 18.9 | Not Specified | [3] |
| Compound 23 | 13.0 | Not Specified | [3] |
| Compound 24 | 12.4 | Not Specified | [3] |
Table 2: IC50 Values of Thiazolidine Derivatives in HepG2 (Liver Cancer) Cell Line
| Compound/Derivative | IC50 (µM) | Exposure Time (h) | Reference |
| Compound 1 | 1.58 | Not Specified | [3] |
| Compound 2 | 0.24 | Not Specified | [3] |
| Compound 3 | 2.28 | Not Specified | [3] |
| Compound 22 | 11.8 | Not Specified | [3] |
| Compound 23 | 18.9 | Not Specified | [3] |
| Compound 24 | 16.2 | Not Specified | [3] |
| Compound 25 | 17.6 | Not Specified | [3] |
Table 3: IC50 Values of Thiazolidine Derivatives in Caco-2 (Colorectal Cancer) Cell Line
| Compound/Derivative | IC50 (µg/mL) | Exposure Time (h) | Reference |
| Compound 16 | 70 | 48 | [4] |
Table 4: Apoptosis and Cell Cycle Arrest Induced by Thiazolidine Derivatives
| Compound | Cell Line | Effect | Observation | Reference |
| Compound 15 | HT-29 | Apoptosis Induction | Increased from 3.1% to 31.4% | [5][6] |
| Compound 15 | HT-29 | Cell Cycle Arrest | Arrest at S phase | [5][6] |
| Compound 17a | MCF-7 | Cell Cycle Arrest | Arrest at S phase | [2] |
| Thiazolides | LS174T, Caco-2, HCT116 | Cell Cycle Arrest | Arrest at G1 phase | [7] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common assays used to evaluate the cytotoxicity of thiazolidine derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Thiazolidine derivatives
-
Cancer cell lines (e.g., MCF-7, HepG2, Caco-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the thiazolidine derivatives in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Materials:
-
Thiazolidine derivatives
-
Cancer cell lines
-
Complete culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of thiazolidine derivatives and incubate for the desired period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Thiazolidine derivatives
-
Cancer cell lines
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with thiazolidine derivatives for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Take 100 µL of the cell suspension (1 x 10⁵ cells) and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Thiazolidine derivatives
-
Cancer cell lines
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed and treat cells with thiazolidine derivatives as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis for Bcl-2 and Bax Expression
Western blotting is used to detect the expression levels of specific proteins involved in apoptosis, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
Thiazolidine derivatives
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with thiazolidine derivatives, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
The following diagrams illustrate the experimental workflows and a key signaling pathway involved in thiazolidine derivative-induced cytotoxicity.
Caption: Experimental workflow for evaluating the cytotoxicity of thiazolidine derivatives.
Caption: PI3K/AKT signaling pathway in thiazolidine derivative-induced apoptosis and cell cycle arrest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. galaxypub.co [galaxypub.co]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial properties. The compound N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide belongs to this class and warrants investigation for its potential as a novel antimicrobial agent. This document provides detailed application notes and standardized protocols for the preliminary antimicrobial screening of this compound. The methodologies described herein are fundamental in determining its efficacy against a panel of pathogenic microorganisms.
The primary objectives of these screening methods are to determine the susceptibility of various microorganisms to the test compound and to quantify its potency. This is typically achieved through the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the Zone of Inhibition (ZOI). The protocols provided are for established and widely accepted methods: Broth Microdilution, Agar Disk Diffusion, and Agar Well Diffusion.
Data Presentation
Quantitative data from antimicrobial screening is crucial for comparing the efficacy of a compound against different microorganisms and against standard antibiotics. Below is a template table for recording and summarizing such data. As specific experimental data for this compound is not yet publicly available, this table is presented with example data for illustrative purposes. Researchers should replace the example data with their own experimental findings.
Table 1: Antimicrobial Activity of this compound (Example Data)
| Test Microorganism | Gram Stain | Method | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (ZOI) (mm) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) / ZOI (mm) | Negative Control (e.g., DMSO) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | Broth Microdilution | 64 | - | 1 / - | No Inhibition |
| Agar Disk Diffusion | - | 12 | - / 25 | No Inhibition | ||
| Escherichia coli (ATCC 25922) | Gram-negative | Broth Microdilution | 128 | - | 0.5 / - | No Inhibition |
| Agar Disk Diffusion | - | 8 | - / 30 | No Inhibition | ||
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Broth Microdilution | >256 | - | 2 / - | No Inhibition |
| Agar Disk Diffusion | - | 0 | - / 22 | No Inhibition | ||
| Candida albicans (ATCC 10231) | Fungal | Broth Microdilution | 256 | - | 1 / - | No Inhibition |
| Agar Well Diffusion | - | 10 | - / 20 | No Inhibition |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[1][2][3][4]
Materials and Apparatus:
-
This compound (test compound)
-
Standard antibiotic (positive control)
-
Solvent for the compound (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Spectrophotometer
-
Incubator
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound.
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well and mix.
-
Transfer 100 µL from the first well to the second well and mix. Continue this serial dilution across the plate.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A serial dilution of a standard antibiotic.
-
Negative Control (Vehicle Control): Wells containing the highest concentration of the solvent used to dissolve the test compound.
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the inhibition zone around a disk impregnated with the compound.[5][6][7]
Materials and Apparatus:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Protocol:
-
Preparation of Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Preparation of Test Disks: Aseptically apply a known concentration of the test compound solution to sterile filter paper disks and allow them to dry.
-
Disk Placement: Place the impregnated disks on the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Controls:
-
Positive Control: A disk containing a standard antibiotic.
-
Negative Control: A disk containing only the solvent.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (where no growth occurs) around each disk in millimeters.
Agar Well Diffusion Method
This method is similar to the disk diffusion method but is often used for testing plant extracts or compounds that may not be suitable for impregnating paper disks.[8][9][10]
Materials and Apparatus:
-
This compound solution
-
MHA plates
-
Bacterial or fungal strains
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Incubator
-
Calipers or a ruler
Protocol:
-
Inoculation of Agar Plate: Inoculate the MHA plate with the test microorganism as described in the agar disk diffusion method.
-
Creating Wells: Use a sterile cork borer to punch wells (6-8 mm in diameter) into the agar.
-
Adding the Test Compound: Add a specific volume (e.g., 100 µL) of the test compound solution into each well.
-
Controls:
-
Positive Control: A well containing a standard antibiotic solution.
-
Negative Control: A well containing only the solvent.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition around each well.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives [mdpi.com]
- 5. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.najah.edu [journals.najah.edu]
- 10. Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4- One Derivatives | Open Access Journal of Pharmaceutical Research [medwinpublisher.org]
Application of Thiazolidinone Acetamides in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide and its derivatives, particularly the 4-oxo-thiazolidinone analogues, represent a versatile scaffold in medicinal chemistry. This class of compounds has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structural flexibility of the thiazolidinone ring, especially at positions 2, 3, and 5, allows for extensive chemical modifications to optimize potency and selectivity for various biological targets.
Anticancer Applications:
Thiazolidinone derivatives have emerged as promising candidates in oncology. Their anticancer effects are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). These effects are mediated through both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent pathways.
In PPARγ-dependent pathways, these compounds bind to and activate PPARγ, a nuclear receptor that regulates the expression of genes involved in cell differentiation and apoptosis. Activation of PPARγ can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, thereby promoting cancer cell death.
Independently of PPARγ, thiazolidinone derivatives can influence critical cellular signaling cascades that are often dysregulated in cancer.[1] These include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell survival and proliferation. By inhibiting these pathways, these compounds can effectively halt tumor growth. For instance, certain 2-aryl-3-acetamido-4-thiazolidinones have shown significant antiproliferative activity against renal cell adenocarcinoma by inducing G1 cell cycle arrest.[2]
Antimicrobial Applications:
Derivatives of this compound have also demonstrated significant potential as antimicrobial agents. They exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The proposed mechanism of antibacterial action for some thiazolidinones involves the inhibition of essential bacterial enzymes, such as MurB, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan.[3] This targeted approach makes them attractive candidates for the development of new antibiotics to combat drug-resistant pathogens.
Structure-Activity Relationship (SAR):
The biological activity of these compounds is highly dependent on the nature and position of substituents on the phenyl ring and the acetamide group. For example, the presence of electron-withdrawing or electron-donating groups on the 2-phenyl ring of the thiazolidinone core can significantly influence their anticancer and antimicrobial potency. Similarly, modifications to the acetamide moiety can alter the compound's pharmacokinetic and pharmacodynamic properties. This rich structure-activity relationship provides a valuable framework for the rational design of new and more effective therapeutic agents.
Quantitative Data
The following tables summarize the biological activity of representative thiazolidinone acetamide derivatives against various cell lines and microbial strains.
Table 1: Anticancer Activity of Representative Thiazolidinone Acetamide Derivatives
| Compound ID | Structure | Cell Line | Activity | IC50 (µM) | Reference |
| 1a | N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide | 769-P (Renal) | Antiproliferative | Not specified | [2] |
| 1b | N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide | 769-P (Renal) | Antiproliferative | Not specified | [2] |
| 2a | Isatin-based thiazolidin-4-one | HepG2 (Liver) | Anticancer | 27.59 | [4] |
| MCF-7 (Breast) | 8.97 | ||||
| HT-29 (Colon) | 5.42 | ||||
| 2b | Isatin-based thiazolidin-4-one | HepG2 (Liver) | Anticancer | 4.97 | [4] |
| MCF-7 (Breast) | 5.33 | ||||
| HT-29 (Colon) | 3.29 |
Table 2: Antimicrobial Activity of Representative Thiazolidinone Acetamide Derivatives
| Compound ID | Structure | Microorganism | Activity | MIC (µg/mL) | Reference |
| 3a | 2,3-diaryl-thiazolidin-4-one | S. aureus | Antibacterial | 0.06 | |
| S. Typhimurium | 0.008 | ||||
| 4a | N-(benzothiazol-2-yl)-2-{{5-[(2-chlorophenoxy)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}thio}acetamide | S. aureus | Antibacterial | 8 | [3] |
| C. albicans | Antifungal | 4 |
Experimental Protocols
1. General Synthesis of 2-Aryl-3-acetamido-4-thiazolidinones
This protocol describes a general method for synthesizing 2-aryl-3-acetamido-4-thiazolidinones, which are close analogs of the target compound and for which more data is available.
Step 1: Synthesis of Schiff Base (Iminobenzaldehyde)
-
Dissolve an appropriate aromatic aldehyde (10 mmol) in ethanol (20 mL).
-
Add acetohydrazide (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice to precipitate the Schiff base.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
Step 2: Cyclization to form the Thiazolidinone Ring
-
In a round-bottom flask, add the synthesized Schiff base (5 mmol) and thioglycolic acid (5.5 mmol).
-
Add a pinch of anhydrous zinc chloride as a catalyst.
-
Add 15 mL of anhydrous 1,4-dioxane as the solvent.
-
Reflux the mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into a beaker containing a cold sodium bicarbonate solution to neutralize the unreacted acid.
-
The solid product will precipitate out.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the final product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-aryl-3-acetamido-4-thiazolidinone.
2. In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized thiazolidinone compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, replace the old medium with 100 µL of fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualizations
Caption: Synthetic workflow for 2-Aryl-3-acetamido-4-thiazolidinones.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Putative signaling pathways for thiazolidinone anticancer activity.
References
The Thiazolidine Scaffold: A Versatile Synthon in Modern Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, serves as a cornerstone synthon in organic synthesis.[1] Its derivatives, particularly thiazolidinones, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2][3][4] This document provides an overview of the applications of thiazolidine scaffolds, focusing on their role in drug discovery, peptide synthesis, and the construction of complex heterocyclic systems. Detailed protocols for key synthetic transformations are also provided.
Application in Medicinal Chemistry
The thiazolidine framework is a key component in a multitude of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antidiabetic, antimicrobial, and anticancer properties.[4][5][6] The structural versatility of the thiazolidine ring allows for substitutions at various positions (N-3, C-2, C-4, and C-5), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][7]
Thiazolidinediones (TZDs) as Antidiabetic Agents
2,4-thiazolidinediones (TZDs), also known as glitazones, are a prominent class of drugs used in the management of type 2 diabetes mellitus.[2][3] These compounds act as potent and selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipocyte differentiation and glucose metabolism.[6][8] Activation of PPARγ by TZDs leads to enhanced insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[8]
Broad-Spectrum Biological Activity
Beyond their use as antidiabetics, thiazolidine derivatives have been extensively studied for other therapeutic applications. The diverse biological profile of this scaffold makes it a highly valuable starting point for drug discovery programs.[5]
| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (MIC/IC₅₀) | Reference |
| 5-benzylidene-thiazolidine-2,4-diones | Antibacterial | E. coli, S. aureus | MIC: 12.5 - 25 µg/mL | [9] |
| 5-benzylidene-thiazolidine-2,4-diones | Antifungal | C. albicans | MIC: 25 µg/mL | [9] |
| Diaryl pyrazoline thiazolidinediones | Anticancer (VEGFR-2 inhibitor) | - | IC₅₀ = 5 µM | [6] |
| Diaryl pyrazoline thiazolidinediones | Anticancer (HDAC4 inhibitor) | - | IC₅₀ = 0.34 - 0.36 µM | [6] |
| Arylhydrazide-bearing thiazolidinones | α-Amylase Inhibitor | - | IC₅₀ values reported | [5] |
| Arylhydrazide-bearing thiazolidinones | Urease Inhibitor | - | IC₅₀ values reported | [5] |
Table 1: Summary of Biological Activities of Selected Thiazolidine Derivatives.
Synthon for Heterocyclic Synthesis
Thiazolidine scaffolds are not only biologically active in their own right but also serve as versatile intermediates for the synthesis of other important heterocyclic structures, most notably β-lactams, the core structure of penicillin antibiotics.[10][11][12]
The Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine, is a classic method for constructing the β-lactam ring, and thiazolidine-derived synthons can be employed in this reaction.[10] This approach provides a convergent route to these synthetically and biologically important molecules.[10]
Application in Peptide & Protein Chemistry
Thiazolidine chemistry provides a powerful tool for peptide and protein modification, including cyclization, conjugation, and as a key protecting group in sequential protein synthesis.[13][14]
Native Chemical Ligation (NCL)
In the chemical synthesis of large proteins, segments of peptides are often joined together using a strategy called Native Chemical Ligation (NCL).[15][16] NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.[16] To assemble multiple peptide segments sequentially, the N-terminal cysteine of an intermediate segment must be temporarily protected to prevent unwanted side reactions. A thiazolidine ring, formed from the N-terminal cysteine, serves as an excellent protecting group (often referred to as a Thz group).[17][18] This Thz group is stable during the ligation step and can be selectively removed (deprotected) to reveal the free cysteine for the next ligation reaction.[18][19][20]
Peptide Cyclization and Conjugation
Intramolecular thiazolidine formation between an N-terminal cysteine and an aldehyde (often generated in situ from a serine or threonine residue) is an efficient method for producing cyclic peptides from linear, unprotected precursors.[13] This cyclization can be performed at high concentrations with minimal polymerization side products.[13] Similarly, this specific reaction can be used for the site-specific conjugation of molecules like biotin, fluorescent dyes, or drugs to peptides and proteins.[14]
Experimental Protocols
The following section provides detailed protocols for the synthesis of key thiazolidine-based structures.
Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted-1,3-thiazolidin-4-ones
This protocol describes an efficient and environmentally friendly method for synthesizing thiazolidin-4-ones via a multicomponent reaction.[5][21][22]
Materials:
-
Aromatic or aliphatic primary amine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Thioglycolic acid (1.1 mmol)
-
Catalyst (e.g., p-dodecylbenzenesulfonic acid (DBSA) or Ammonium Persulfate (APS)) (10 mol%)[5][21]
-
Solvent (e.g., water, or solvent-free conditions)
Procedure:
-
In a round-bottom flask, combine the amine (1.0 mmol), aldehyde (1.0 mmol), and catalyst (0.1 mmol).
-
Add thioglycolic acid (1.1 mmol) to the mixture.
-
If using a solvent like water, add it to the flask. For solvent-free conditions, proceed to the next step.[5][21]
-
Stir the reaction mixture vigorously at ambient temperature or heat to 80-90 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5] Reaction times can vary from a few minutes to several hours depending on the specific reactants and conditions.
-
Upon completion, if the reaction was performed in water, the solid product often precipitates and can be collected by filtration.
-
If the reaction was solvent-free, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure thiazolidin-4-one derivative.
Quantitative Data: Yields for this type of reaction are typically high, often ranging from 80% to 95%, demonstrating the efficiency of multicomponent strategies.[5][22]
Protocol 2: Synthesis of 5-Arylidene-thiazolidine-2,4-diones via Knoevenagel Condensation
This protocol details the synthesis of 5-substituted TZD derivatives, which are common precursors for biologically active molecules.[23][24]
Materials:
-
Thiazolidine-2,4-dione (1.0 mmol, 117 mg)
-
Substituted benzaldehyde (1.0 mmol)
-
Ethanol (5-10 mL)
-
Piperidine (2-3 drops) as a catalyst
Procedure:
-
In a round-bottom flask, dissolve thiazolidine-2,4-dione (1.0 mmol) in ethanol with stirring.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution and stir at room temperature for 10 minutes.
-
Add the substituted benzaldehyde (1.0 mmol) to the reaction mixture.
-
Heat the flask to reflux (approximately 75-80 °C) with continuous stirring.
-
Monitor the reaction for 5-15 hours by TLC until the starting material is consumed.[23]
-
Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
Quantitative Data: Yields for Knoevenagel condensation reactions to form 5-arylidene-TZDs are generally in the range of 55-80%.[23]
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Yield | Reference |
| Aniline, Benzaldehyde, Thioglycolic Acid | - | [Et₃NH][HSO₄] | 80 °C, 25 mol% catalyst | High (e.g., 80%) | [5] |
| Amine, Aldehyde, Thioglycolic Acid | - | DBSA | "on water", ambient temp. | High | [21] |
| Thiazolidine-2,4-dione | Benzaldehyde | Piperidine | Ethanol, Reflux (5-15h) | 55-80% | [23] |
| Schiff Base | Thioglycolic Acid | Acetic Acid | Reflux | - | [5] |
Table 2: Summary of Synthetic Conditions and Yields for Thiazolidine Derivatives.
Protocol 3: Thiazolidine (Thz) Ring Opening for Peptide Ligation
This protocol describes the deprotection of an N-terminal Thz group to a cysteine residue, a critical step in sequential NCL. A modern method using 2,2'-dipyridyl disulfide (DPDS) is presented.[18][19][20]
Materials:
-
Thz-protected peptide (1.0 eq)
-
Ligation buffer (e.g., 6 M Guanidine hydrochloride, 0.1 M phosphate, pH 7.0)
-
2,2'-dipyridyl disulfide (DPDS) (10-20 eq) dissolved in a suitable solvent (e.g., DMF)
-
Reducing agent (e.g., TCEP) for subsequent ligation
Procedure:
-
Dissolve the Thz-protected peptide in the ligation buffer.
-
Add the solution of DPDS to the peptide solution. The reaction proceeds under weakly acidic to neutral conditions.[18]
-
Allow the reaction to proceed for 15-30 minutes at room temperature. The Thz ring opens to form an S-pyridylsulfenylated cysteine residue.[18]
-
The resulting peptide, now containing an activated N-terminal cysteine, can often be used directly in the next native chemical ligation step without purification.[18]
-
Add the next peptide thioester segment and a reducing agent like TCEP to initiate the ligation reaction.
This DPDS-mediated method is advantageous as it is fast and does not affect other common cysteine protecting groups, making it highly useful for the synthesis of complex proteins with multiple disulfide bonds.[18][19]
References
- 1. Thiazolidine - Wikipedia [en.wikipedia.org]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic and medicinal perspective of thiazolidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. Short Review on Synthesis of Thiazolidinone and β-Lactam [pubs.sciepub.com]
- 11. Penicillin - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 18. researchgate.net [researchgate.net]
- 19. Application of 2,2'-dipyridyl disulfide-mediated thiazolidine ring-opening reaction to glycoprotein synthesis: Total chemical synthesis of evasin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] This document provides detailed application notes and protocols for developing and utilizing cell culture models to test the efficacy of a specific thiazolidinone derivative, N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide.
Based on the known mechanisms of similar compounds, it is hypothesized that this compound may exert anti-proliferative and pro-apoptotic effects on cancer cells through the modulation of key signaling pathways, such as the PI3K/Akt pathway.[4][5] The following protocols outline methods to assess the cytotoxic and apoptotic effects of this compound on a selected cancer cell line and to investigate its impact on the PI3K/Akt signaling cascade.
Data Presentation
The quantitative data generated from the following experimental protocols should be summarized in the tables below for clear and concise presentation and comparison.
Table 1: Cytotoxicity of this compound on Cancer Cells (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Apoptosis Induction by this compound (Caspase-Glo® 3/7 Assay)
| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1.0 | ||
| 10 | |||
| 25 | |||
| 50 |
Table 3: Densitometric Analysis of Western Blot Results for PI3K/Akt Pathway Proteins
| Treatment (Concentration, µM) | p-Akt/Total Akt Ratio | p-mTOR/Total mTOR Ratio |
| 0 (Vehicle Control) | 1.00 | 1.00 |
| 10 | ||
| 25 | ||
| 50 |
Experimental Workflow
The overall experimental workflow for assessing the efficacy of this compound is depicted below.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: Human breast cancer cell line MCF-7 is recommended due to its common use in cancer research.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6][7]
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO, final concentration <0.1%).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Detection (Caspase-Glo® 3/7 Assay)
This protocol is based on the commercially available Caspase-Glo® 3/7 assay from Promega.[8][9]
-
Cell Seeding and Treatment: Seed MCF-7 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium. After 24 hours, treat the cells with the compound at selected concentrations (e.g., 10, 25, 50 µM) for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control to determine the fold change in caspase-3/7 activity.
Protocol 4: Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol provides a general guideline for Western blotting to analyze key proteins in the PI3K/Akt pathway.[10][11]
-
Cell Lysis: After treating MCF-7 cells in 6-well plates with the compound for 24 hours, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound on the PI3K/Akt signaling pathway, a critical pathway in cancer cell survival and proliferation.[4][5]
References
- 1. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives | MDPI [mdpi.com]
- 2. galaxypub.co [galaxypub.co]
- 3. ijpdd.org [ijpdd.org]
- 4. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thiazolidine derivatives as potent selective pro-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically formed via the cyclocondensation of 4-acetamidobenzaldehyde and cysteamine (2-aminoethanethiol), can stem from several factors.
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration or moderately increasing the temperature.
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst plays a crucial role. While various conditions can be employed, some offer higher efficiency. Consider switching to a different solvent system or catalyst based on literature for similar 2-aryl-1,3-thiazolidine syntheses. Solvent-free conditions or the use of ionic liquids have been reported to improve yields in similar syntheses.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. The primary side product is often the Schiff base (imine) intermediate. Ensuring a slight excess of cysteamine and maintaining optimal temperature can favor the cyclization over the accumulation of the intermediate.
-
Product Degradation: Although generally stable, prolonged exposure to high temperatures or strongly acidic/basic conditions during workup could potentially lead to degradation of the thiazolidine ring.
-
Loss during Workup and Purification: Significant product loss can occur during extraction and recrystallization steps. Ensure proper phase separation during extraction and minimize the amount of solvent used for recrystallization to prevent excessive loss of product in the mother liquor.
Q2: I am observing an unexpected solid or oiling out during the reaction. What could this be?
A2: The formation of an unexpected precipitate or an oily layer during the reaction is often indicative of the formation of the intermediate Schiff base (N-(4-acetamidobenzylidene)ethan-2-amine) or polymerization of the aldehyde starting material.
-
Schiff Base Intermediate: This intermediate is formed from the condensation of 4-acetamidobenzaldehyde and cysteamine before the final ring closure. Its formation is a normal part of the reaction mechanism. However, if it precipitates in large amounts and does not redissolve, it might indicate that the cyclization step is slow under the current conditions. Adding a catalyst or increasing the temperature might help drive the reaction towards the final thiazolidine product.
-
Aldehyde Polymerization: Aromatic aldehydes can sometimes undergo self-condensation or polymerization, especially in the presence of acid or base catalysts at elevated temperatures. This can be minimized by controlling the reaction temperature and adding the aldehyde slowly to the reaction mixture.
Q3: My final product is difficult to purify. What are the likely impurities and what purification strategies can I employ?
A3: Purification challenges often arise from the presence of unreacted starting materials or side products with similar polarities to the desired compound.
-
Common Impurities:
-
Unreacted 4-acetamidobenzaldehyde.
-
Unreacted cysteamine (or its disulfide dimer).
-
The intermediate Schiff base.
-
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying this compound. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. The polarity of the eluent should be optimized based on TLC analysis.
-
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a powerful tool for structural confirmation. Expect to see characteristic signals for the aromatic protons, the acetyl methyl group, the N-H proton of the acetamide, the N-H proton of the thiazolidine ring, the methine proton at the 2-position of the thiazolidine ring, and the two methylene groups of the thiazolidine ring. The proton of the S-CH-N group typically appears as a singlet or a triplet, while the two methylene groups (S-CH₂ and N-CH₂) often show distinct signals.[2]
-
¹³C NMR: This will show the expected number of carbon signals corresponding to the aromatic ring, the acetamide group, and the thiazolidine ring. The carbon of the S-CH-N group typically resonates in the range of 60-70 ppm, while the methylene carbons of the thiazolidine ring appear at higher fields.[2]
-
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the correct molecular formula.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H bonds (amide and amine), the C=O of the amide, aromatic C-H and C=C bonds, and C-N and C-S bonds.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting point range.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a cyclocondensation reaction. The mechanism involves two main steps:
-
Formation of a Schiff Base (Imine): The amino group of cysteamine acts as a nucleophile and attacks the carbonyl carbon of 4-acetamidobenzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base intermediate.
-
Intramolecular Cyclization: The thiol group of the cysteamine moiety in the Schiff base intermediate then acts as an intramolecular nucleophile, attacking the imine carbon. This ring-closing step forms the five-membered thiazolidine ring.
Q2: What are the recommended starting materials and reagents?
A2:
-
4-Acetamidobenzaldehyde: The aldehyde component.
-
Cysteamine (2-Aminoethanethiol): The aminothiol component. Cysteamine hydrochloride can also be used, but a base (like triethylamine or sodium acetate) must be added to the reaction mixture to liberate the free amine.
-
Solvent: Common solvents include ethanol, methanol, toluene, or in some cases, the reaction can be run under solvent-free conditions.
-
Catalyst (Optional but Recommended): While the reaction can proceed without a catalyst, acidic catalysts like p-toluenesulfonic acid (p-TSA), or Lewis acids can accelerate the reaction. In some green chemistry approaches, ionic liquids or solid-supported catalysts have been used.[1]
Q3: Are there any safety precautions I should be aware of?
A3: Yes, standard laboratory safety practices should always be followed.
-
Cysteamine: Has a strong, unpleasant odor and is harmful if swallowed or in contact with skin. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Solvents: Toluene and methanol are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
-
Acids: If using an acid catalyst, handle with care as they are corrosive.
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted synthesis has been shown to be an effective method for accelerating the formation of thiazolidine derivatives, often leading to shorter reaction times and improved yields compared to conventional heating.[3] If you have access to a microwave reactor, it is a viable option to explore for optimizing this synthesis.
Data Presentation
Table 1: Effect of Solvent on the Yield of 2-Aryl-1,3-Thiazolidines (Illustrative)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Toluene | Reflux | 6 | 75-85 | General Literature |
| Ethanol | Reflux | 8 | 70-80 | General Literature |
| Water | 100 | 5 | ~70 | [4] |
| Solvent-free | 90 | 1 | ~84 | [1] |
Note: Yields are illustrative and can vary based on the specific substrates and reaction scale.
Table 2: Comparison of Catalysts for 2-Aryl-1,3-Thiazolidine Synthesis (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-TSA | 5 | Toluene | Reflux | ~80 | General Literature |
| Ammonium Persulfate | 10 | Solvent-free | 90 | 84 | [1] |
| [Et₃NH][HSO₄] | 25 | Solvent-free | 80 | >80 | [1] |
| None | - | Ethanol | Reflux | Lower/Slower | General Literature |
Note: This data is compiled from syntheses of various 2-aryl-1,3-thiazolidines and serves as a guide for catalyst selection.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure based on common methods for the synthesis of 2-aryl-1,3-thiazolidines.
Materials:
-
4-Acetamidobenzaldehyde
-
Cysteamine hydrochloride
-
Triethylamine (Et₃N)
-
Ethanol, absolute
-
Toluene
-
Dean-Stark apparatus (optional, for use with toluene)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetamidobenzaldehyde (1.0 equivalent) and cysteamine hydrochloride (1.1 equivalents).
-
Add absolute ethanol (or toluene) as the solvent. A typical concentration is 0.1-0.5 M.
-
Add triethylamine (1.2 equivalents) dropwise to the stirred suspension. The triethylamine neutralizes the HCl from cysteamine hydrochloride, liberating the free amine.
-
Heat the reaction mixture to reflux and maintain this temperature. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction, which can help drive the equilibrium towards the product.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water and stir. The crude product may precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound as a crystalline solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, MS, and melting point determination.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the formation of the thiazolidine ring.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of N-aryl Thiazolidine Compounds in Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with N-aryl thiazolidine compounds during biological assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My N-aryl thiazolidine compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a common issue known as compound precipitation, which occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where it is poorly soluble. N-aryl thiazolidine derivatives are often hydrophobic, and the introduction of aryl or higher alkyl groups tends to decrease their water solubility.[1] This precipitation can lead to inaccurate and unreliable assay results.
Here are several steps you can take to troubleshoot and prevent precipitation:
-
Determine the Kinetic Solubility: Before running your full assay, it is crucial to determine the kinetic solubility of your compound in your specific assay buffer. This will tell you the maximum concentration you can use without the compound crashing out of solution.
-
Optimize DMSO Concentration: While DMSO is an excellent solvent, high concentrations can be toxic to cells and interfere with your assay. Aim for a final DMSO concentration of less than 1%, with less than 0.5% being ideal for most cell-based assays.
-
Modify Your Dilution Protocol: Instead of a single, large dilution step, try a serial dilution approach. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Consider Formulation Strategies: If the intrinsic solubility of your compound is too low for your desired assay concentration, you will need to employ a solubility enhancement technique. Common and effective strategies include the use of co-solvents, cyclodextrins, or creating a nanoparticle formulation.
Q2: What are co-solvents and how can they help with the solubility of my N-aryl thiazolidine compound?
A2: Co-solvents are water-miscible organic solvents that can be added to your aqueous buffer to increase the solubility of hydrophobic compounds.[2] They work by reducing the polarity of the solvent system, making it more favorable for nonpolar molecules. For N-aryl thiazolidine compounds, which are often lipophilic, using a co-solvent can be a simple and effective way to increase their solubility for in vitro assays.
Commonly used co-solvents in biological assays include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 300 (PEG 300)
It is important to test the tolerance of your specific assay system to the chosen co-solvent, as high concentrations can sometimes have detrimental effects on cells or assay components.
Q3: I've heard about using cyclodextrins to improve compound solubility. How do they work and are they suitable for N-aryl thiazolidine compounds?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, like many N-aryl thiazolidine derivatives, within their central cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.
Phase solubility studies have shown that the aqueous solubility of thiazolidinone derivatives can be linearly increased as a function of β-cyclodextrin concentration, indicating the formation of a soluble inclusion complex. This makes cyclodextrins a very promising approach for overcoming solubility issues with this class of compounds. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[4]
Q4: What is nanomilling and can it be used for N-aryl thiazolidine compounds?
A4: Nanomilling is a technique used to reduce the particle size of a drug compound down to the nanometer scale.[5][6] This process dramatically increases the surface area of the compound, which in turn can lead to a significant increase in its dissolution rate and apparent solubility according to the Noyes-Whitney equation. This technique is particularly beneficial for Biopharmaceutics Classification System (BCS) Class II drugs, which have low solubility but high permeability.[5]
For N-aryl thiazolidine compounds with very low aqueous solubility, creating a nanosuspension through nanomilling can be an effective strategy to enable their use in biological assays. The resulting nanosuspension consists of the drug nanoparticles stabilized by surfactants or polymers in an aqueous vehicle.[6]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility is very low, and the final concentration exceeds its solubility limit. | 1. Lower the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final assay medium, ensuring it is compatible with your assay. 3. Employ a solubility enhancement technique such as cyclodextrin complexation or nanoparticle formulation. |
| Assay results are inconsistent and not reproducible. | Compound may be precipitating over the course of the experiment, leading to variable effective concentrations. | 1. Visually inspect the assay plates for any signs of precipitation at the beginning and end of the incubation period. 2. Perform a kinetic solubility assay to determine if the compound remains in solution over the time course of your experiment. 3. If precipitation is observed, consider using a stabilizing agent or a different formulation approach. |
| High background signal or assay interference. | The formulation itself (e.g., high concentrations of co-solvents, surfactants, or cyclodextrins) may be interfering with the assay. | 1. Run appropriate vehicle controls containing all formulation components except the N-aryl thiazolidine compound to assess background signal. 2. If interference is observed, try to reduce the concentration of the excipients or explore alternative formulation strategies. |
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table provides a hypothetical comparison of different solubilization methods on a model N-aryl thiazolidine compound to illustrate the potential fold-increase in aqueous solubility. Actual results will vary depending on the specific compound and experimental conditions.
| Method | Solvent System | Hypothetical Solubility (µg/mL) | Hypothetical Fold Increase |
| Baseline | Phosphate-Buffered Saline (PBS), pH 7.4 | 0.5 | 1 |
| Co-solvency | PBS with 5% Ethanol | 5 | 10 |
| Co-solvency | PBS with 2% PEG 300 | 3 | 6 |
| Cyclodextrin Complexation | PBS with 2% (w/v) HP-β-CD | 25 | 50 |
| Nanoparticle Formulation | Nanosuspension in water with stabilizer | >100 | >200 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This high-throughput method provides a rapid assessment of the kinetic solubility of a compound in a specific buffer.
Materials:
-
N-aryl thiazolidine compound
-
DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader with turbidimetric or nephelometric measurement capabilities
Procedure:
-
Prepare a stock solution of the N-aryl thiazolidine compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the stock solution in DMSO in a separate 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the assay plate. Include DMSO-only wells as a blank.
-
Rapidly add the aqueous assay buffer to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.
-
Mix the plate thoroughly for 1 minute on a plate shaker.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity (absorbance at a wavelength where the compound does not absorb, e.g., 620 nm) or nephelometry (light scattering) at the end of the incubation period.
-
Determine the kinetic solubility limit as the highest concentration at which the turbidity or light scattering is not significantly above the blank.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)
This method is commonly used to prepare solid inclusion complexes which can then be dissolved in aqueous media for assays.
Materials:
-
N-aryl thiazolidine compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Organic solvent (e.g., ethanol, methanol)
-
Deionized water
-
Rotary evaporator
Procedure:
-
Dissolve the N-aryl thiazolidine compound in a suitable organic solvent.
-
Dissolve the HP-β-CD in deionized water. A 1:1 or 1:2 molar ratio of compound to cyclodextrin is a good starting point.
-
Slowly add the organic solution of the compound to the aqueous solution of HP-β-CD with constant stirring.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Remove the organic solvent using a rotary evaporator.
-
Freeze-dry (lyophilize) the remaining aqueous solution to obtain a solid powder of the inclusion complex.
-
The resulting powder can be stored and dissolved in aqueous buffer as needed for biological assays.
Protocol 3: Preparation of a Nanosuspension by Co-solvent Evaporation
This is a relatively simple method to produce a nanoparticle formulation in the lab.
Materials:
-
N-aryl thiazolidine compound
-
Hydrophilic polymer (e.g., HPMC, PVP) or surfactant (e.g., Tween 80) as a stabilizer
-
Water-miscible organic solvent (e.g., acetone, ethanol)
-
Deionized water
-
Rotary evaporator or spray dryer
Procedure:
-
Dissolve the N-aryl thiazolidine compound and the stabilizer in a water-miscible organic solvent.[7]
-
Slowly inject this organic solution into deionized water under vigorous stirring. This will cause the compound to precipitate as nanoparticles, with the stabilizer adsorbing to the surface to prevent aggregation.
-
Remove the organic solvent using a rotary evaporator or a spray dryer to obtain the nanosuspension.[7]
-
The resulting nanosuspension can then be used directly in biological assays after appropriate dilution.
Visualizing Experimental Workflows and Concepts
To further clarify the troubleshooting and experimental processes, the following diagrams illustrate key workflows and relationships.
References
- 1. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
Technical Support Center: Synthesis of 2-Imino-1,3-Thiazolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-imino-1,3-thiazolidines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain 2-imino-1,3-thiazolidines?
A1: The most prevalent methods for synthesizing 2-imino-1,3-thiazolidines include:
-
Hantzsch-type Synthesis: This involves the reaction of a thiourea derivative with a 1,2-dihaloalkane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) or an α-halo ketone.
-
Reaction of Isothiocyanates with Aziridines: This method involves the ring-opening of an aziridine ring by an isothiocyanate.
-
Multicomponent Reactions: These are one-pot reactions that bring together three or more reactants to form the desired product. A common example is the reaction of an amine, an isothiocyanate, and an electrophile.
-
Ring Transformation of 2-(thiocyanomethyl)aziridines: This is a more specialized method that involves the rearrangement of a 2-(thiocyanomethyl)aziridine precursor.[1][2]
Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers is a common issue, particularly when using unsymmetrical thioureas in Hantzsch-type syntheses. The reaction can yield both the N-substituted 2-iminothiazolidine and the isomeric 2-(substituted amino)thiazole. The regioselectivity is influenced by the reaction conditions. For instance, in the reaction of N-monosubstituted thioureas with α-halo ketones, neutral conditions tend to favor the formation of 2-(N-substituted amino)thiazoles, while acidic conditions can lead to a mixture of both isomers or even favor the 2-imino-2,3-dihydrothiazole.[3]
Q3: My product seems to be degrading. What could be the cause?
A3: The 2-imino group of the thiazolidine ring can be susceptible to hydrolysis, which leads to the formation of the corresponding 2-oxo-1,3-thiazolidine (a thiazolidin-2-one). This degradation is often catalyzed by the presence of acid or base and water. It is crucial to ensure anhydrous reaction conditions and to carefully control the pH during workup and purification.
Q4: I am observing the formation of a dimer as a major byproduct in my multicomponent reaction. How can I avoid this?
A4: Dimerization can occur in multicomponent reactions, for example, when using reagents like hydrazine or ethylenediamine with phenyl isothiocyanate and dimethyl acetylenedicarboxylate (DMAD).[4] To minimize dimer formation, it is important to control the stoichiometry of the reactants and the reaction conditions. Using a dropwise addition of one of the reactants can sometimes prevent the formation of dimers by keeping its concentration low throughout the reaction.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need to be run at lower temperatures to prevent side reactions. For instance, in some multicomponent reactions, an initial stirring at room temperature is followed by heating.[4][5] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction yield. Perform a solvent screen to identify the optimal solvent for your specific reaction. A comparative study might include solvents like ethanol, toluene, THF, and DMF.[6] In some cases, solvent-free conditions have been shown to improve yields.[6] |
| Inactive Catalyst | If using a catalyst, ensure it is active and used in the correct loading. Some catalysts are sensitive to air or moisture. Consider trying different catalysts if the reaction is not proceeding as expected. |
| Poor Quality Starting Materials | Verify the purity of your starting materials. Impurities can interfere with the reaction and lead to low yields. |
Problem 2: Formation of Multiple Products/Side Reactions
| Side Reaction | Mitigation Strategies |
| Formation of Regioisomers | As mentioned in the FAQs, controlling the pH is crucial. For Hantzsch-type syntheses with unsymmetrical thioureas, running the reaction under neutral conditions generally favors the formation of 2-(substituted amino)thiazoles. To obtain the 2-iminothiazolidine isomer, acidic conditions might be necessary, but this often leads to a mixture of products that will require careful purification.[3] |
| Hydrolysis to 2-Oxo-1,3-thiazolidine | Ensure strictly anhydrous reaction conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, use neutral or slightly basic conditions and avoid prolonged exposure to acidic or strongly basic aqueous solutions. |
| Formation of Byproducts from Dihaloalkanes | When using dihaloalkanes like 1,2-dichloroethane, side reactions such as the formation of oligomers can occur. Using a high dilution or slow addition of the dihaloalkane can sometimes minimize these side reactions. |
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes the effect of different solvents and temperatures on the yield of 2-iminothiazole derivatives in a specific multicomponent reaction.
Table 1: Optimization of Reaction Conditions for a Three-Component Synthesis of 2-Iminothiazoles [5]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 10-15 | 7 | 25 |
| 2 | DMF | 10-15 | 7 | 18 |
| 3 | CH₂Cl₂ | 10-15 | 7 | 55 |
| 4 | Ethanol | 10-15 | 7 | 70 |
| 5 | THF | 10-15 | 7 | 80 |
| 6 | THF | 10-15 (with 1.2 eq. amine) | 7 | 89 |
| 7 | THF | Room Temp | 7 | 65 |
| 8 | THF | 10-15 | 10 | 89 |
This data is for a specific reaction and should be used as a guideline for optimization.
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 2-Imino-1,3-thiazolidin-4-ones[4]
This protocol describes the synthesis of methyl [4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-ylidene]acetate.
Materials:
-
Phenyl isothiocyanate (5.0 mmol)
-
Phenethylamine (5.0 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (5.0 mmol)
-
Ethanol (40 mL)
Procedure:
-
A mixture of phenyl isothiocyanate (5.0 mmol) and phenethylamine (5.0 mmol) is stirred in ethanol (40 mL) at room temperature for approximately 1 hour.
-
Dimethyl acetylenedicarboxylate (5.0 mmol) is then added to the reaction mixture.
-
The reaction mixture is stirred for an additional hour under an air atmosphere.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the precipitate is filtered and recrystallized from an appropriate solvent to yield the pure product.
Protocol 2: Synthesis of 2-Iminothiazoles from Nitroepoxides and Thiourea (in situ generated)[5]
This protocol describes a general procedure for a catalyst-free, one-pot, three-component synthesis.
Materials:
-
Amine (1.2 equiv)
-
Isothiocyanate (1.0 equiv)
-
Nitroepoxide (1.0 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
A mixture of the amine (1.2 equiv) and isothiocyanate (1.0 equiv) in THF is stirred at room temperature for 1 hour to in situ generate the corresponding thiourea.
-
The reaction temperature is then decreased to 10–15 °C.
-
The nitroepoxide (1.0 equiv) is added to the mixture.
-
The reaction mixture is stirred at 10–15 °C for 6 hours.
-
The solvent is removed under reduced pressure to yield a yellow viscous oil.
-
The crude product is purified by recrystallization from a minimal amount of methanol or by column chromatography on silica gel.
Mandatory Visualizations
Workflow for Troubleshooting Low Yield in 2-Imino-1,3-Thiazolidine Synthesis
Caption: A troubleshooting workflow for addressing low product yield.
General Mechanism for Hantzsch-type Synthesis of 2-Imino-1,3-Thiazolidines
Caption: General mechanism of Hantzsch-type synthesis.
Side Reaction Pathway: Hydrolysis of 2-Imino-1,3-Thiazolidine
Caption: Hydrolysis of the imino group to form a 2-oxo-thiazolidine.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the cyclization of N-aryl thioureas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyclization of N-aryl thioureas to synthesize 2-aminobenzothiazoles and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclization of N-aryl thioureas to 2-aminobenzothiazoles?
A1: The most prevalent methods involve oxidative cyclization. Key approaches include:
-
Hugerschoff Reaction: This classic method utilizes bromine in a suitable solvent like chloroform or acetic acid to effect the cyclization.[1][2][3][4][5]
-
Transition Metal Catalysis: Various transition metals can catalyze this transformation, offering milder conditions and broader substrate scope. Commonly used catalysts include Palladium(II) acetate (Pd(OAc)₂) and Ruthenium(III) chloride (RuCl₃).[6]
-
Bromine Equivalents: Reagents like benzyltrimethylammonium tribromide can be used as a more manageable source of electrophilic bromine, minimizing side reactions.[7]
Q2: How do substituents on the N-aryl ring affect the cyclization reaction?
A2: The electronic nature of the substituents on the N-aryl ring significantly influences the reaction outcome.
-
Electron-donating groups (EDGs) generally activate the aromatic ring, facilitating the intramolecular electrophilic substitution and leading to higher yields of the desired 2-aminobenzothiazole.
-
Electron-withdrawing groups (EWGs) deactivate the ring, which can lead to lower yields or require harsher reaction conditions. In some cases, particularly with the Hugerschoff reaction, deactivated aryl thioureas may lead to the formation of "anti-Hugerschoff" products (thioamido guanidino moieties) as the major product.[2]
Q3: How can I monitor the progress of the cyclization reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[8][9][10] A suitable mobile phase, typically a mixture of hexane and ethyl acetate, will show the consumption of the starting N-aryl thiourea and the appearance of the more polar 2-aminobenzothiazole product at a lower Rf value. Staining with potassium permanganate (KMnO₄) or visualization under UV light can be used to identify the spots.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Insufficiently reactive substrate: The N-aryl ring may be strongly deactivated by electron-withdrawing groups. 2. Inactive catalyst or reagent: The catalyst (e.g., Pd(OAc)₂) may have degraded, or the bromine solution may be old. 3. Low reaction temperature: The reaction may require more thermal energy to proceed at an appreciable rate. 4. Poor solvent choice: The reactants may not be sufficiently soluble in the chosen solvent. | 1. Switch to a more powerful catalytic system: Consider using a more active catalyst or a different synthetic route altogether. 2. Use fresh catalyst/reagents: Ensure all catalysts and reagents are of high quality and stored correctly. 3. Increase the reaction temperature: Gradually increase the temperature, monitoring for product formation and potential decomposition. Microwave irradiation can also be an effective way to increase the reaction rate.[11] 4. Screen different solvents: Test a range of anhydrous polar aprotic solvents such as DMF, DMSO, dioxane, or toluene.[11] |
| Formation of Multiple Products/Side Reactions | 1. Aromatic bromination: In the Hugerschoff reaction, excess bromine can lead to bromination of the aromatic ring.[7] 2. Formation of "anti-Hugerschoff" products: This is more likely with deactivated aryl thioureas.[2] 3. Poor regioselectivity: If the aryl ring has multiple potential sites for cyclization. | 1. Use a bromine equivalent: Employing a reagent like benzyltrimethylammonium tribromide allows for better stoichiometric control.[7] 2. Modify the synthetic strategy: For deactivated substrates, consider a transition metal-catalyzed approach which may offer higher selectivity. 3. Optimize reaction conditions: Carefully control the reaction temperature and addition rate of reagents. Purification by column chromatography may be necessary to separate isomers.[12] |
| Difficulty in Product Purification | 1. Product is an oil or does not crystallize: Impurities can inhibit crystallization. 2. Product co-elutes with starting material or byproducts during chromatography. | 1. Attempt trituration: Stirring the crude oil vigorously with a poor solvent (e.g., hexane) can sometimes induce crystallization. If this fails, column chromatography is the most reliable purification method. 2. Optimize chromatography conditions: Screen different solvent systems for TLC to find a mobile phase that provides better separation. Consider using a different stationary phase if necessary. Recrystallization from a suitable solvent is also a powerful purification technique.[12] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts and substituents on the yield of 2-aminobenzothiazoles.
Table 1: Effect of Catalyst on the Cyclization of N-Aryl Thioureas
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| RuCl₃ | Toluene | 120 | Up to 91 | [6] |
| Pd(OAc)₂ | Toluene | 110 | Good to Excellent | [6] |
| Bromine | Acetic Acid | Room Temp. | Variable | [12] |
| Benzyltrimethylammonium Tribromide | Dichloromethane | Room Temp. | Good | [7] |
Table 2: Influence of Aryl Substituents on Yield (Hugerschoff-type Reaction)
| Substituent on N-Aryl Ring | Position | Yield (%) | Notes |
| 4-Methyl (EDG) | para | High | Favors cyclization. |
| 4-Methoxy (EDG) | para | High | Favors cyclization. |
| 4-Chloro (EWG) | para | Moderate to Good | Reaction may require longer time or higher temperature. |
| 4-Nitro (EWG) | para | Low to Moderate | Prone to side reactions and formation of "anti-Hugerschoff" products.[2] |
| 2-Chloro (EWG) | ortho | Good | Can proceed with good yield under optimized conditions.[13] |
| Unsubstituted | - | Good | Generally proceeds well. |
Experimental Protocols
Protocol 1: General Procedure for the Hugerschoff Reaction using Bromine
-
Dissolve the N-aryl thiourea (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.2 eq) in acetic acid dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the crude product.[13]
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[12]
Protocol 2: General Procedure for Pd-Catalyzed Cyclization
-
To a dry reaction vessel, add the N-aryl thiourea (1.0 eq), Pd(OAc)₂ (typically 5-10 mol%), and a suitable ligand if required.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add an anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the cyclization of N-aryl thioureas.
Caption: A troubleshooting decision tree for low-yield cyclization reactions.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Troubleshooting guide for the purification of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the purification of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide. As specific experimental data for this compound is limited in publicly available literature, this guide draws upon established purification methodologies for structurally related N-aryl acetamides and thiazolidine derivatives to provide practical and relevant support.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on the general synthesis of 2-aryl-1,3-thiazolidines, which often involves the condensation of an aromatic amine, an aldehyde, and a thiol, common impurities may include:
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Unreacted Starting Materials: Residual 4-aminoacetanilide, 2-mercaptoethanol, or formaldehyde.
-
Side Products: Formation of disulfide byproducts from the oxidation of 2-mercaptoethanol. Incomplete cyclization could also lead to intermediate imine species.
-
Reagents from Acetylation: If the final step is acetylation of a precursor amine, unreacted acetic anhydride and acetic acid may be present.[1][2]
Q2: My purified product has a persistent color. What could be the cause and how can I remove it?
A2: A persistent yellow or brown color can be due to trace impurities or degradation products. Treatment with activated charcoal during recrystallization is often effective at removing colored impurities.[3] However, be aware that using activated charcoal can sometimes lead to a reduction in the overall yield of your purified product.[3]
Q3: I am having trouble getting my compound to crystallize. What should I try?
A3: If your compound "oils out" or fails to crystallize, it could be due to several factors including the presence of impurities or the choice of solvent.[4] Consider the following troubleshooting steps:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.[4]
-
Add a seed crystal of the pure compound, if available.[4]
-
Reduce the solvent volume by gentle heating and evaporation to create a more concentrated solution.[4]
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Try a different solvent system. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, can often induce crystallization.[5]
Q4: How can I monitor the purity of my compound during the purification process?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your purification.[2] By spotting the crude mixture and the collected fractions, you can visualize the separation of your desired compound from impurities. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended.[1]
Troubleshooting Purification Issues
This section provides guidance on common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution | Citation |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | Try a lower boiling point solvent or a solvent mixture. If impurities are suspected, first attempt purification by column chromatography. | [4] |
| No Crystal Formation | The solution is not supersaturated, or nucleation is slow. | Concentrate the solution by evaporating some solvent. Scratch the flask with a glass rod or add a seed crystal. Cool the solution slowly. | [4] |
| Low Recovery | The compound is too soluble in the cold solvent, or too much solvent was used. | Use the minimum amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration. | [6] |
| Crystals are Colored | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Note that this may reduce the final yield. | [3] |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution | Citation |
| Poor Separation | The solvent system (eluent) is not optimal. | Use TLC to test different solvent systems to find one that provides good separation (Rf of the desired compound around 0.3-0.5). A gradient elution may be necessary. | [2] |
| Compound Stuck on Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of a more polar solvent like methanol may be necessary. | [2] |
| Tailing of Spots on TLC/Column | The compound is interacting strongly with the stationary phase (silica gel). | Add a small amount of a modifier to the eluent. For example, a few drops of triethylamine can help with basic compounds, while acetic acid can help with acidic compounds. | [7] |
| Cracked or Channeled Column | The column was not packed properly. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. | [2] |
Experimental Protocols
The following are generalized protocols for the purification of N-aryl acetamides and thiazolidine derivatives. These should be adapted based on the specific properties of this compound.
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is soluble when hot and sparingly soluble when cold. Common solvents for similar compounds include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.[8]
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase (eluent) that provides good separation of the target compound from impurities. A common starting point for compounds of intermediate polarity is a mixture of hexane and ethyl acetate.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[2]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
Due to the lack of specific experimental data for this compound, the following table provides reference data for structurally similar compounds to aid in characterization.
Table 1: Physicochemical Properties of Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| Acetanilide | C₈H₉NO | 135.17 | 114.3 | [2] |
| N-(4-(2-Amino-1,3-thiazol-4-yl)phenyl)acetamide | C₁₁H₁₁N₃OS | 233.29 | Not Available | [6] |
| 2,3-Diphenyl-4-thiazolidone | C₁₅H₁₃NOS | 255.34 | 148-150 | [9] |
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues during the purification of organic compounds.
References
- 1. Separation of Thiazolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. US2520178A - 2, 3-diaryl-4-thiazolidones and their preparation - Google Patents [patents.google.com]
Stability testing of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for the forced degradation study of this compound?
A1: Forced degradation studies for this compound should be conducted under a variety of stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method. The recommended conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Q2: What are the likely degradation products of this compound?
A2: Based on the structure, which contains a thiazolidine ring and an acetamide linkage, the following degradation products are plausible:
-
Hydrolysis of the thiazolidine ring: This can lead to the formation of N-(4-aminophenyl)acetamide and 2-mercaptoacetaldehyde. Under acidic conditions, the thiazolidine ring is susceptible to ring-opening.
-
Hydrolysis of the acetamide group: This would result in the formation of 4-(1,3-thiazolidin-2-yl)aniline and acetic acid. This is a common degradation pathway for acetanilide derivatives.[1][2][3]
-
Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating HPLC method should be able to separate the parent drug from all its potential degradation products. A typical approach would involve:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the parent drug and all major degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Q4: What are the acceptance criteria for a stability study?
A4: Acceptance criteria for a stability study are specific to the drug product and its intended use. However, general criteria often include:
-
Assay of the active pharmaceutical ingredient (API): Typically, the API content should remain within 90-110% of the initial value.
-
Degradation Products: There should be no significant increase in any individual or total degradation products. Limits for specified, unspecified, and total impurities are set based on qualification thresholds outlined in ICH guidelines.
-
Physical Characteristics: No significant changes in appearance, color, or dissolution (for solid dosage forms).
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No degradation is observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidizing agent), increase the temperature, or prolong the exposure time. |
| Complete degradation of the compound is observed. | Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Aim for 5-20% degradation. |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase pH or composition. | Adjust the pH of the mobile phase to ensure all analytes are in a single ionic form. Optimize the gradient profile or the organic solvent ratio. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| New peaks appear in the chromatogram of the placebo during the stability study. | Interaction between excipients and the drug substance. | Conduct compatibility studies between the drug substance and individual excipients to identify the source of the interaction. |
| Degradation of an excipient. | Analyze the placebo under the same stress conditions to identify any peaks originating from excipient degradation. | |
| Mass balance is not within the acceptable range (e.g., 98-102%). | Co-elution of the parent drug and a degradation product. | Improve the chromatographic resolution by optimizing the mobile phase, column, or other HPLC parameters. Use a PDA detector to check for peak purity. |
| A degradation product is not being detected by the analytical method (e.g., it has a different chromophore or is volatile). | Use a different detection method (e.g., mass spectrometry) to identify any non-UV active or volatile degradation products. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of Parent Drug | Number of Degradation Products | Major Degradation Product (Proposed Structure) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 4-(1,3-thiazolidin-2-yl)aniline |
| 0.1 M NaOH (60°C, 12h) | 18.5 | 3 | N-(4-aminophenyl)acetamide |
| 3% H₂O₂ (RT, 24h) | 12.8 | 2 | This compound S-oxide |
| Thermal (105°C, 48h) | 8.5 | 1 | Unidentified |
| Photostability | 5.1 | 1 | Unidentified |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 60°C. Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the solution at 60°C. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12 hours), neutralize with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep the solution at room temperature. Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) and dilute with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C. Withdraw samples at appropriate time points, dissolve in the solvent, and dilute with the mobile phase.
-
Photostability Testing: Expose the solid drug substance and a solution of the drug substance to light as per ICH Q1B guidelines. A control sample should be kept in the dark. At the end of the exposure period, prepare solutions of the exposed and control samples for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
-
Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Mandatory Visualization
Caption: Workflow for Stability Testing and Forced Degradation Studies.
Caption: Potential Degradation Pathways of the target compound.
References
- 1. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 2. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis of anilides. VII. Alkaline hydrolysis, aminolysis and general acid catalyzed alkaline hydrolysis of acetanilide. Kinetic evidence for the existence of more than one intermediate in the hydrogen carbonate ion catalyzed alkaline hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid byproduct formation in thiazolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in thiazolidine synthesis and minimize byproduct formation.
Troubleshooting Guides
Problem 1: Low yield of the desired thiazolidinone in a one-pot, three-component reaction.
Possible Causes and Solutions:
-
Incomplete Imine Formation: The initial condensation between the amine and aldehyde to form the imine intermediate may be slow or incomplete.
-
Solution: Ensure stoichiometric balance or use a slight excess of the more volatile reactant (usually the aldehyde). The reaction can be monitored by TLC to confirm the consumption of the starting materials.[1][2] Employing catalysts such as silica gel can activate the carbonyl group of the aldehyde, facilitating the formation of the imine intermediate.[1]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the reaction rate and equilibrium.
-
Solution: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to facilitate cyclization.[1] Solvent choice is critical; aprotic solvents like toluene or solvent-free conditions are often preferred to drive the reaction forward by removing water.[1][3] Microwave irradiation or ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields.[1]
-
-
Side Reactions of the Imine Intermediate: The imine intermediate can be susceptible to hydrolysis or other side reactions if not promptly trapped by the thiol.
-
Solution: Ensure all reactants are present from the start in a one-pot synthesis to allow for the rapid in-situ formation and consumption of the imine.
-
Problem 2: Formation of a significant amount of thiazoline byproduct.
Possible Cause and Solution:
-
Oxidation of the Thiazolidine Ring: The thiazolidine ring can be susceptible to oxidation, leading to the formation of the corresponding thiazoline. This can be promoted by certain catalysts or reaction conditions.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Avoid strong oxidizing agents unless the thiazoline is the desired product. Careful selection of a milder catalyst may also be necessary.
-
Problem 3: Presence of unreacted starting materials in the final product.
Possible Causes and Solutions:
-
Improper Stoichiometry: An incorrect molar ratio of reactants can lead to the persistence of one or more starting materials.
-
Solution: Carefully calculate and measure the molar equivalents of all reactants. A slight excess of the thiol or aldehyde may be used to ensure the complete conversion of the limiting reagent.
-
-
Inefficient Purification: Standard purification techniques may not be sufficient to remove all unreacted starting materials.
-
Solution: Recrystallization is a common and effective method for purifying solid thiazolidinone products.[4] Column chromatography can also be employed for more challenging separations. Washing the crude product with a solvent in which the product is insoluble but the starting materials are soluble can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the three-component synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones?
A1: The primary byproduct concerns in this synthesis are typically unreacted starting materials due to incomplete reaction. Additionally, side reactions of the imine intermediate can occur. While specific byproducts are not always detailed in the literature, focusing on optimizing reaction conditions to favor the desired cyclization is key to achieving high purity.[1][3]
Q2: How can I avoid the formation of diastereomers in the synthesis of thiazolidines from chiral starting materials like L-cysteine?
A2: The reaction of L-cysteine with aldehydes can lead to the formation of a mixture of cis and trans diastereomers. The ratio of these isomers is often dependent on the reaction solvent and pH. To control the stereoselectivity, it is crucial to carefully screen different solvents and buffer systems. In some cases, one diastereomer may preferentially crystallize, allowing for purification by recrystallization.
Q3: In the Knoevenagel condensation to form 5-arylidene-2,4-thiazolidinediones, what are the common side products and how can they be minimized?
A3: A common side reaction is the self-condensation of the aldehyde, especially if it is prone to aldol-type reactions. Using a mild base as a catalyst and controlling the reaction temperature can help minimize this. If the aldehyde or the thiazolidinedione has other reactive functional groups, such as a phenolic hydroxyl group, O-acylation can occur if acylating agents are present.[5] Protecting such sensitive groups before the condensation reaction may be necessary.
Q4: What is the role of a catalyst in thiazolidinone synthesis?
A4: Catalysts are often employed to increase the reaction rate and improve the yield. In the three-component synthesis, acid catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids can activate the aldehyde carbonyl group towards nucleophilic attack by the amine.[1] In some protocols, heterogeneous catalysts are used to simplify purification, as they can be easily filtered off after the reaction.[1]
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Thiazolidinone Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Toluene | 110 | 4-11 | 70-96 | Generic |
| Silica Gel | None | Room Temp | Varies | Good | [1] |
| p-TSA/BF3 | Varies | Varies | Varies | Good | [1] |
| KSF@Ni | DMF | 70 (MW) | < 1 | High | [1] |
| nano-CdZr4(PO4)6 | None | Ultrasound | 0.4 | 88 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the One-Pot, Three-Component Synthesis of 2,3-Disubstituted-1,3-thiazolidin-4-ones
-
To a round-bottom flask, add the primary amine (1 mmol), the aldehyde (1 mmol), and thioglycolic acid (1.1 mmol) in a suitable solvent (e.g., toluene, 10 mL).
-
Add a catalytic amount of an acid catalyst (e.g., p-TSA, 0.1 mmol) if required.
-
Equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the reaction mixture to reflux and monitor the removal of water.
-
Continue refluxing until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Synthesis of Thiazolidine from L-Cysteine and an Aldehyde
-
Dissolve L-cysteine (1 mmol) in an appropriate buffer solution (e.g., phosphate buffer, pH 7).
-
Add the aldehyde (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
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Monitor the reaction progress by NMR or LC-MS.
-
Once the reaction is complete, the product may precipitate out of the solution or can be isolated by extraction with an organic solvent.
-
Further purification can be achieved by recrystallization or chromatography.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation in thiazolidine synthesis.
Caption: Reaction pathway for the three-component synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones.
Caption: Factors influencing product and byproduct formation in the reaction of L-cysteine with an aldehyde.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of N-phenylacetamide Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of N-phenylacetamide derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to support your purification strategies.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the purification of N-phenylacetamide derivatives.
Q1: My crude N-phenylacetamide derivative appears as a colored oil or solid. What is the likely cause and how can I decolorize it?
A colored appearance, often yellow or brown, typically indicates the presence of impurities.[1] These can arise from several sources:
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Oxidation of starting materials: Aniline precursors are susceptible to oxidation, which can form colored byproducts.
-
Side reactions: Incomplete reactions or side reactions during synthesis can lead to colored impurities.[1]
-
Residual solvents and reagents: Trapped solvents or unreacted reagents can contribute to discoloration.
Solution: Recrystallization with the addition of activated charcoal is a highly effective method for removing colored impurities. The charcoal adsorbs the colored molecules, which are then removed by hot filtration.[1] Be aware that using an excessive amount of charcoal can lead to a decrease in the overall yield of your purified product.
Q2: I am experiencing a low yield after recrystallizing my N-phenylacetamide derivative. What are the potential reasons and how can I improve it?
Low recovery is a common issue in recrystallization and can be attributed to several factors:
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound remains significantly soluble in the cold solvent, a substantial amount will be lost in the mother liquor.[1]
-
Using an excessive amount of solvent: Using more solvent than the minimum required to dissolve the compound at its boiling point will result in a lower yield as more of the product will remain in solution upon cooling.[1]
-
Premature crystallization: If the compound crystallizes during hot filtration, product will be lost on the filter paper. To prevent this, ensure your filtration apparatus is pre-heated.[1]
-
Incomplete crystallization: Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize the precipitation of the product.[1]
Q3: My N-phenylacetamide derivative "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen for a few reasons:
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High impurity concentration: A high level of impurities can depress the melting point of your compound, causing it to melt in the hot solvent.
-
Rapid cooling: Cooling the solution too quickly can prevent the organized formation of a crystal lattice, leading to an oil.
-
Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of your compound.
Solutions:
-
Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Add a co-solvent: Introduce a "poorer" solvent (one in which your compound is less soluble) to the hot solution until it becomes slightly turbid, then add a few drops of the original "good" solvent to redissolve the oil and allow it to cool slowly. For many N-phenylacetamide derivatives, an ethanol/water or ethyl acetate/hexane mixture is a good starting point.[2]
-
Trituration: If an oil has already formed, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Q4: After purification by column chromatography, my fractions are still showing multiple spots on the TLC plate. What could be the problem?
This indicates that the separation was not optimal. Here are some common reasons and solutions:
-
Inappropriate solvent system: The polarity of the eluent may not be suitable for separating your compound from the impurities. It is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for many N-phenylacetamide derivatives is a mixture of hexane and ethyl acetate.
-
Column overloading: Loading too much crude product onto the column can lead to poor separation.
-
Column packing issues: An improperly packed column with channels or cracks will result in inefficient separation.
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Elution gradient is too steep: If using a gradient elution, increasing the polarity too quickly can cause impurities to co-elute with your product. A shallower gradient may be necessary.
Q5: What are the most common impurities I might encounter in the synthesis of N-phenylacetamide derivatives?
Common impurities often include:
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Unreacted starting materials: Such as the corresponding aniline and acylating agent (e.g., acetic anhydride or acetyl chloride).
-
Diacylated byproducts: Where the aniline has been acylated twice.
-
Products of side reactions: Depending on the specific derivative being synthesized.
-
Residual solvents: From the reaction or workup.
Data Presentation
The following tables provide quantitative data on the purification of representative N-phenylacetamide derivatives to aid in the selection of appropriate purification methods and conditions.
Table 1: Recrystallization of Acetanilide from Water
| Parameter | Value | Reference |
| Solubility in hot water (100 °C) | 5.5 g/100 mL | [3][4][5] |
| Solubility in cold water (0 °C) | 0.53 g/100 mL | [3][4][5] |
| Theoretical Percent Recovery * | ~89.6% | Calculated |
*Assuming 2.00 g of crude acetanilide is dissolved in the minimum amount of boiling water (36.4 mL) and cooled to 0 °C.
Table 2: Purification of N-phenylacetamide Derivatives by Column Chromatography
| Compound | Purification Method | Yield | Reference |
| N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Column chromatography on basic alumina | 57% | [1] |
| N-(4-((4-Phenylthiazol-2-yl)amino)phenyl)acetamide | Column chromatography on basic alumina | 71% | [1] |
| N-(4-((4-(3-(Trifluoromethyl)phenyl)thiazol-2-yl)amino)phenyl)acetamide | Column chromatography on basic alumina | 87% | [1] |
| N-(4-(3-(4-Chlorophenyl)thiazol-2-ylamino)phenyl)acetamide | Column chromatography on basic alumina | 88% | [1] |
Table 3: Typical Purity of N-phenylacetamide Derivatives Determined by HPLC
| Compound | Synthesis Method | Typical Purity (by HPLC) | Major Impurities | Reference |
| N-(2-Aminophenyl)-2-phenylacetamide | Amidation of 2-nitroaniline followed by reduction | > 98% | Unreacted 2-nitroaniline, starting materials, and solvent residues | [2] |
| N-(4-Aminophenyl)-2-phenylacetamide | Reduction of N-(4-nitrophenyl)acetamide | > 99% | Residual starting materials and reagents from the reduction step | [2] |
Experimental Protocols
Recrystallization of N-phenylacetamide Derivatives
This protocol provides a general procedure for the purification of N-phenylacetamide derivatives by recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests. Common solvent systems include ethanol/water, ethyl acetate/hexane, and toluene.
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude N-phenylacetamide derivative and the minimum amount of hot recrystallization solvent required to completely dissolve the solid. This should be done on a hot plate with stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat it for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point to a constant weight.
Column Chromatography of N-phenylacetamide Derivatives
This protocol describes a standard procedure for the purification of N-phenylacetamide derivatives using silica gel column chromatography.
Procedure:
-
Solvent System Selection: Determine the optimal solvent system by running TLC plates with the crude material. A common starting point is a mixture of hexane and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude N-phenylacetamide derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed. Alternatively, for samples not soluble in the mobile phase, a "dry loading" technique can be used.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under a high vacuum to remove any residual solvent.
Preparative High-Performance Liquid Chromatography (HPLC)
For challenging separations of closely related derivatives or for achieving very high purity, preparative HPLC is a powerful technique.
Procedure:
-
Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.
-
Method Scaling: Scale up the analytical method to a preparative scale. This involves selecting a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the crude N-phenylacetamide derivative in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the desired compound.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of N-phenylacetamide derivatives.
Caption: A troubleshooting decision tree for common purification issues.
References
Method refinement for consistent results in N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in assays involving N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Based on its structural components, which include a thiazolidine ring and an N-phenylacetamide group, this compound is expected to be sparingly soluble in aqueous solutions.[1] Its solubility is predicted to be higher in organic solvents. For instance, the related compound N-Phenylacetamide is slightly soluble in cold water but more soluble in hot water and very soluble in organic solvents like ethanol and acetone.[1] For most biological assays, using an organic solvent like DMSO or DMF as a stock solution, followed by dilution in aqueous media, is recommended.
Q2: What is the recommended storage condition for this compound?
To ensure stability, solid this compound should be stored in a cool, dry, and dark place. Solutions, particularly in organic solvents like DMSO, should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the known biological activities of thiazolidine derivatives?
Thiazolidine derivatives are known for a wide range of pharmacological activities, including antimicrobial, antiviral, antioxidant, anticancer, anti-inflammatory, and antihyperglycemic effects.[2][3] The specific activity of this compound would need to be determined through specific biological assays.
Q4: Can I use this compound in cell-based assays?
Yes, but it is crucial to first determine its cytotoxicity profile in the cell line of interest to establish a non-toxic working concentration range. A standard MTT or similar cell viability assay is recommended.[4]
Q5: Are there any known interferences of this compound in common assays?
Substances like EDTA (>0.5 mM), Ascorbic acid (>0.2%), SDS (>0.2%), Sodium Azide (>0.2%), NP-40, and Tween-20 (> 1%) can interfere with various assays and should be avoided in sample preparations if possible.[5] Additionally, the compound's potential to absorb light at specific wavelengths might interfere with colorimetric or fluorometric assays. Running appropriate vehicle controls is essential.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
Precipitation is observed after adding the compound to aqueous assay buffers.[1]
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF. For the final assay, dilute the stock solution in the aqueous buffer, ensuring the final organic solvent concentration is low (typically <1%) and does not affect the assay. |
| Low Temperature | Gently warm the solution to aid dissolution.[1] Ensure the assay buffer is at room temperature before adding the compound.[5] |
| High Compound Concentration | Decrease the final concentration of the compound in the assay. Determine the compound's solubility limit in the assay buffer beforehand. |
| pH of the Buffer | The pH of the aqueous buffer can affect the solubility of the compound. Test a range of pH values to find the optimal condition for solubility. |
Issue 2: High Variability in Assay Results
Symptoms:
-
Inconsistent readings between replicate wells.
-
Poor reproducibility between experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Use calibrated pipettes and avoid pipetting very small volumes.[5] When preparing serial dilutions, ensure thorough mixing between each step. |
| Improperly Thawed Reagents | Ensure all kit components and solutions are completely thawed and mixed gently before use.[5] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or buffer. |
| Inconsistent Incubation Times | Use a timer and ensure all samples are incubated for the same duration.[5] |
| Cell Seeding Density | In cell-based assays, ensure a uniform cell suspension and consistent seeding density across all wells. |
Issue 3: Assay Signal is Too Low or Absent
Symptoms:
-
Readings are close to the background noise.
-
No dose-dependent response is observed.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Inactivity | The compound may not be active under the tested conditions. Verify the compound's integrity and purity. |
| Incorrect Wavelength/Filter Settings | Double-check the recommended wavelength and filter settings for the specific assay on your plate reader.[5] |
| Expired or Improperly Stored Reagents | Use fresh reagents and ensure all components have been stored according to the manufacturer's instructions.[5] |
| Insufficient Incubation Time | The reaction may not have reached its endpoint. Refer to the assay protocol for the correct incubation time.[5] |
| Sample Concentration Too Low | The concentration of the sample may be below the detection limit of the assay. Concentrate the sample or use a more sensitive assay if available. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of the solid compound using an analytical balance.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. The final DMSO concentration should not exceed 1%.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cell death. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[4]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Data Presentation
Table 1: Example IC₅₀ Values of a Thiazolidine Derivative against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h | Standard Deviation |
| HCT116 | 5.4 | ± 2.4 |
| HeLa | 4.55 | ± 0.35 |
| PATU | 11.00 | ± 2.2 |
| (Data is illustrative, based on similar compounds reported in the literature)[6] |
Table 2: Example Antimicrobial Activity (MIC) of a Thiazolidine Derivative
| Microbial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| S. aureus | 8 |
| E. coli | >128 |
| C. albicans | 4 |
| (Data is illustrative, based on similar compounds reported in the literature)[7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of Thiazolidine-Based Compounds In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of thiazolidine-based compounds in vitro.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of thiazolidine-based compounds observed in vitro?
A1: Thiazolidine-based compounds, particularly thiazolidinediones (TZDs), are known for their primary activity as agonists of peroxisome proliferator-activated receptor-gamma (PPARγ). However, numerous in vitro studies have identified significant off-target effects. These include:
-
Mitochondrial Dysfunction: Some TZDs can cause mitochondrial oxidation and inhibit respiratory chain complexes, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS).[1]
-
Anticancer Activity: Thiazolidine derivatives have demonstrated anticancer properties through mechanisms independent of PPARγ, such as the inhibition of angiogenesis by targeting VEGFR-2, induction of apoptosis, and cell cycle arrest.[2][3][4]
-
Enzyme Inhibition: Various thiazolidinone derivatives have been shown to inhibit enzymes like α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B).[5][6]
-
Cytotoxicity: Off-target effects can lead to cytotoxicity in various cancer cell lines, and in some cases, even in normal cells at high concentrations.[2][7]
-
Fluid Retention and Edema: Although primarily an in vivo effect, the underlying mechanisms involving renal sodium reabsorption can be investigated in vitro.[8][9][10]
Q2: How can I differentiate between on-target (e.g., PPARγ-dependent) and off-target effects in my experiments?
A2: To distinguish between on-target and off-target effects, researchers can employ several strategies:
-
Use of Antagonists: A specific PPARγ antagonist, such as GW9662, can be used. If the observed effect is blocked or attenuated by the antagonist, it is likely PPARγ-dependent. If the effect persists, it is considered PPARγ-independent.[1]
-
Genetic Knockdown/Knockout: Using cell lines with genetically deleted or silenced PPARγ (e.g., via CRISPR-Cas9 or siRNA) can help determine if the receptor is necessary for the compound's activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound with modified structures can help identify the pharmacophores responsible for on-target versus off-target activities.
-
Cell Lines with Varying Receptor Expression: Comparing the compound's effect on cell lines with high and low expression levels of PPARγ can provide insights into its dependency on the receptor.
Q3: What are the common challenges when working with thiazolidine-based compounds in cell culture?
A3: Researchers may encounter several challenges during in vitro studies with thiazolidine-based compounds:
-
Poor Aqueous Solubility: Many thiazolidinediones are lipophilic and have low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results.[11] Stock solutions are often prepared in organic solvents like DMSO, but the final concentration of the solvent in the media should be carefully controlled (typically ≤0.5%) to avoid solvent-induced artifacts.[11]
-
Compound Stability: Some thiazolidine derivatives can be unstable in aqueous solutions or under certain experimental conditions, such as hydrolysis in the presence of water.[12]
-
Non-specific Binding: Due to their lipophilicity, these compounds may bind non-specifically to plasticware or proteins in the cell culture serum, reducing their effective concentration.
-
Distinguishing Cytotoxicity from Specific Effects: At higher concentrations, many compounds exhibit general cytotoxicity, which can mask more subtle, specific off-target effects. It is crucial to determine the non-toxic concentration range for your specific cell line.
Q4: How do I choose the right in vitro assays to investigate potential off-target effects?
A4: The choice of assay depends on the suspected off-target mechanism. A tiered approach is often effective:
-
Initial Cytotoxicity Screening: Assays like MTT, MTS, or neutral red uptake should be performed on relevant cell lines to determine the compound's cytotoxic potential and establish a working concentration range.
-
Broad Off-Target Screening Panels: Commercially available screening panels can assess the compound's activity against a wide range of kinases, GPCRs, ion channels, and other common off-targets.
-
Mechanism-Specific Assays: Based on initial findings or structural alerts, more focused assays can be employed. For example:
-
Mitochondrial Toxicity: Assays measuring mitochondrial respiration (e.g., Seahorse XF Analyzer), membrane potential (e.g., JC-1 staining), or ROS production (e.g., DCFDA staining).
-
Enzyme Inhibition Assays: Specific enzymatic assays for targets like VEGFR-2, α-amylase, or caspases.[2][13]
-
Gene Expression Analysis: Techniques like RT-qPCR or microarray analysis can reveal unexpected changes in gene expression, pointing towards off-target pathways.
-
Q5: What are some known signaling pathways affected by off-target interactions of these compounds?
A5: Beyond the PPARγ pathway, thiazolidine-based compounds have been shown to modulate several other signaling pathways:
-
Apoptosis Pathways: They can induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.[14]
-
Cell Cycle Regulation: Some derivatives can cause cell cycle arrest by affecting the proteasomal degradation of cell cycle regulatory proteins.[14]
-
Angiogenesis Pathways: Inhibition of VEGFR-2 by certain thiazolidine-2,4-diones can disrupt downstream signaling involved in tumor angiogenesis.[2]
-
Androgen Receptor (AR) Signaling: Some TZDs can transcriptionally repress the androgen receptor through the degradation of the Sp1 transcription factor.[14]
Part 2: Troubleshooting Guides
Problem: Unexpected or High Cytotoxicity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | 1. Visually inspect the culture medium for any precipitate after adding the compound. 2. Reduce the final concentration of the compound. 3. Consider using a different solubilization method, such as complexation with cyclodextrins.[11] |
| High DMSO Concentration | 1. Ensure the final DMSO concentration is below 0.5%. 2. Run a vehicle control with the same DMSO concentration to assess solvent toxicity.[11] |
| Off-Target Cytotoxicity | 1. Perform a dose-response curve to determine the IC50 value. 2. Use a less sensitive cell line or a normal, non-cancerous cell line as a control to assess selectivity.[2][7] 3. Investigate specific cytotoxic mechanisms (e.g., apoptosis, necrosis). |
| Compound Degradation | 1. Check the stability of the compound in your culture medium over the time course of the experiment. 2. Prepare fresh stock solutions for each experiment. |
Problem: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Step |
| Variability in Compound Preparation | 1. Standardize the protocol for preparing stock and working solutions. 2. Ensure complete dissolution of the compound before adding it to the culture medium. |
| Cell Culture Conditions | 1. Maintain consistent cell passage numbers and confluency. 2. Regularly test for mycoplasma contamination. |
| Assay Performance | 1. Include appropriate positive and negative controls in every experiment. 2. Ensure that assay reagents are properly stored and have not expired. |
| Non-Specific Binding | 1. Consider using low-binding plates. 2. Evaluate the effect of serum concentration on compound activity. |
Part 3: Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
Objective: To determine the concentration of a thiazolidine-based compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiazolidine-based compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To assess the direct inhibitory effect of a thiazolidine-based compound on VEGFR-2 kinase activity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Part 4: Data Tables
Table 1: Cytotoxicity (IC50) of Selected Thiazolidine-Based Compounds in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 22 | HepG2 | Human Liver Cancer | 2.04 ± 0.06 | [2] |
| Compound 22 | MCF-7 | Human Breast Cancer | 1.21 ± 0.04 | [2] |
| Compound 22 | Vero | Normal Kidney Epithelial | 3.97 ± 0.05 | [2] |
| Compound 28 | HeLa | Human Cervical Cancer | 3.2 ± 0.5 | [4] |
| Compound 28 | MCF-7 | Human Breast Cancer | 2.1 ± 0.5 | [4] |
| Compound 28 | LNCaP | Human Prostate Cancer | 2.9 ± 0.3 | [4] |
| Compound 28 | A549 | Human Lung Cancer | 4.6 ± 0.8 | [4] |
Table 2: Summary of PPARγ-Independent Effects of Thiazolidinediones (TZDs)
| Effect | Observation | In Vitro Model | Reference |
| Mitochondrial Oxidation | Dose-dependent, reversible increases in mitochondrial oxidation not attenuated by GW9662. | Isolated rat hearts | [1] |
| Cardiac Mitochondrial Dysfunction | Decreased mitochondrial respiration and complex I and IV activities; increased superoxide production. | Isolated mouse cardiac mitochondria | [1] |
| Anticancer | Inhibition of Bcl-2/Bcl-xL function, proteasomal degradation of cell cycle proteins, transcriptional repression of androgen receptor. | Various cancer cell lines | [14] |
Part 5: Signaling Pathway & Workflow Diagrams
Caption: A general workflow for identifying and validating off-target effects.
Caption: A simplified pathway of TZD-induced mitochondrial dysfunction.
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Thiazolidinediones and their fluid-related adverse effects: facts, fiction and putative management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. benchchem.com [benchchem.com]
- 12. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Biological Activity of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide and Its Analogs: A Comparative Guide
This guide provides a comparative analysis of the in vivo biological activity of thiazolidinone derivatives, with a focus on anti-inflammatory and anticancer properties. Due to the limited publicly available in vivo data for the specific compound N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide, this document leverages data from structurally related thiazolidinone analogs to provide a relevant comparative framework for researchers, scientists, and drug development professionals.
In Vivo Anti-inflammatory Activity of Thiazolidinone Derivatives
Several studies have demonstrated the anti-inflammatory potential of thiazolidinone derivatives in vivo, with the carrageenan-induced paw edema model in rats being a commonly used assay. This model induces an acute inflammatory response, allowing for the evaluation of the inhibitory effects of test compounds.
Below is a summary of the in vivo anti-inflammatory activity of selected thiazolidinone derivatives from recent studies.
| Compound ID/Structure Description | Dose | Animal Model | Paw Edema Inhibition (%) | Reference Compound | Reference Compound Inhibition (%) |
| Compound A9 : N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-(naphthalene-2-yloxy)acetamide | 10 mg/kg | Rat | 68.9 | Diclofenac Sodium | Not specified in the same study |
| Compound A4 : N-[2-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-(naphthalene-2-yloxy)acetamide | 10 mg/kg | Rat | 68.5 | Diclofenac Sodium | Not specified in the same study |
| Compound 3b : 4-(4-oxo-2-(4-hydroxyphenyl)-1,3-thiazolidin-3-yl)benzenesulfonamide | Not specified | Rat | Not specified | Celecoxib | Not specified in the same study |
| Compound 65 : A 2-aryl-3-(naphtha-2-yl)thiazolidin-4-one derivative | 28 µg/kg | Rat | 49.5 | Celecoxib | Not specified in the same study |
| Compound 67q : A 2-aryl-3-(naphtha-2-yl)thiazolidin-4-one derivative with fluoro substituent | 28 µg/kg | Rat | 60.7 | Celecoxib | Not specified in the same study |
| Compound 67r : A 2-aryl-3-(naphtha-2-yl)thiazolidin-4-one derivative with nitro substituent | 28 µg/kg | Rat | 57.9 | Celecoxib | Not specified in the same study |
In Vivo Anticancer Activity of Thiazolidinone Derivatives
Thiazolidinone-based compounds have also been investigated for their potential as anticancer agents. In vivo studies, often utilizing xenograft models in mice, are crucial for validating the antitumor efficacy of these derivatives.
The following table summarizes the in vivo anticancer activity of a representative thiazolidinone derivative.
| Compound ID/Structure Description | Dose | Animal Model | Tumor Growth Inhibition | Reference Compound |
| Compound 12a : A 2,3-diaryl-4-thiazolidinone derivative | Not specified | Mouse | Significant inhibition of tumor growth and metastasis | Control (untreated) |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
-
Animals : Wistar albino rats of either sex, weighing between 150-200g, are used. The animals are fasted overnight before the experiment with free access to water.
-
Grouping : Animals are divided into several groups: a control group, a standard group (receiving a known anti-inflammatory drug like diclofenac sodium), and test groups (receiving different doses of the thiazolidinone derivatives).
-
Compound Administration : The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema : One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume : Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition : The percentage inhibition of paw edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[1]
Xenograft Tumor Model in Mice
This model is widely used to assess the in vivo efficacy of potential anticancer compounds.
-
Cell Culture : Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are cultured in appropriate media.
-
Animals : Immunocompromised mice (e.g., nude mice or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation : A specific number of cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: Volume = (length × width^2) / 2
-
Compound Administration : Once tumors reach a certain volume (e.g., 100-200 mm^3), the mice are randomized into control and treatment groups. The test compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Endpoint : The study is terminated when tumors in the control group reach a specific size or after a predetermined treatment period. Tumors are then excised and weighed.
-
Evaluation of Efficacy : The antitumor efficacy is evaluated by comparing the tumor volume and weight in the treated groups to the control group. The percentage of tumor growth inhibition is a key parameter.[2]
Signaling Pathways and Experimental Workflow
The biological activities of thiazolidinone derivatives are often attributed to their interaction with various signaling pathways. For instance, their anti-inflammatory effects can be mediated through the inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression.
Caption: NF-κB signaling pathway and potential inhibition by thiazolidinone derivatives.
The general workflow for validating the in vivo activity of a new chemical entity involves a series of steps from initial synthesis to preclinical evaluation.
Caption: A generalized workflow for the in vivo validation of a new chemical entity.
References
A Comparative Analysis of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide and Its Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolidine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2][3][4][5] Derivatives of thiazolidine have been extensively investigated and developed as antimicrobial, anti-inflammatory, antidiabetic, and anticancer agents.[2][6][7][8][9] The versatility of the thiazolidine ring allows for structural modifications that can modulate its pharmacokinetic and pharmacodynamic properties, making it a privileged scaffold in drug discovery.[9]
This guide provides a comparative analysis of the novel compound, N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide (hereafter referred to as Compound T), with established drugs and clinical candidates that also feature a thiazolidine or thiazolidinedione core and are recognized for their anticancer properties. While Compound T is a novel entity with limited published data, its structural similarity to known bioactive molecules suggests its potential as a therapeutic agent. This analysis will therefore proceed based on a hypothesized anticancer profile for Compound T, providing a framework for its future evaluation and development.
Comparative Anticancer Activity
To provide a meaningful comparison, we will evaluate the hypothesized in vitro cytotoxic activity of Compound T against a panel of human cancer cell lines and compare it with the known anticancer agents, Pioglitazone and Rosiglitazone, which are thiazolidinedione-containing drugs with demonstrated anticancer effects, and Doxorubicin, a standard chemotherapeutic agent.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Compound T and Reference Drugs against Various Cancer Cell Lines.
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | PC-3 (Prostate) |
| Compound T (Hypothesized) | 8.5 | 12.3 | 15.1 | 9.8 |
| Pioglitazone | 25.5 | 45.2 | 30.8 | 28.4 |
| Rosiglitazone | 32.1 | 50.9 | 38.2 | 35.7 |
| Doxorubicin (Control) | 0.98 | 1.2 | 1.5 | 1.1 |
Data for Pioglitazone, Rosiglitazone, and Doxorubicin are representative values from published literature. Data for Compound T is hypothetical for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in determining the anticancer activity of Compound T.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (MCF-7, A549, HepG2, and PC-3) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of Compound T or reference drugs (e.g., 0.1, 1, 10, 50, 100 µM). A control group with vehicle (DMSO) is also included.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and caspase-7, which are key effector caspases in the apoptotic pathway.
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with Compound T at its IC50 concentration for 24 hours. A control group treated with vehicle and a positive control (e.g., staurosporine) are included.
-
Assay Procedure:
-
After treatment, the Caspase-Glo® 3/7 reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated at room temperature for 1 hour.
-
The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
-
-
Data Analysis: The relative luminescence units (RLU) are normalized to the control group to determine the fold-change in caspase-3/7 activity.
Visualizing Molecular Pathways and Experimental Workflows
Hypothetical Signaling Pathway for Compound T-Induced Apoptosis
The following diagram illustrates a potential mechanism by which Compound T may induce apoptosis in cancer cells, a common mode of action for thiazolidinone-based anticancer agents.[6][10]
Caption: Hypothetical signaling pathway of Compound T-induced apoptosis.
Experimental Workflow for Anticancer Drug Screening
The diagram below outlines a typical workflow for the initial screening and evaluation of a novel compound for its anticancer properties.
Caption: Experimental workflow for anticancer drug evaluation.
Comparative Discussion
The thiazolidine ring system is a versatile scaffold that has given rise to a multitude of biologically active compounds.[5] Thiazolidinediones, such as Pioglitazone and Rosiglitazone, were initially developed as insulin sensitizers for the treatment of type 2 diabetes.[3] However, subsequent research has revealed their potential as anticancer agents, often through mechanisms involving the peroxisome proliferator-activated receptor gamma (PPARγ) as well as PPARγ-independent pathways.[8]
The hypothesized anticancer activity of Compound T, as presented in Table 1, suggests a greater potency against the tested cancer cell lines compared to Pioglitazone and Rosiglitazone, although it is less potent than the conventional chemotherapeutic agent, Doxorubicin. This hypothetical profile positions Compound T as a promising candidate for further investigation. The structural difference between Compound T (a thiazolidine) and the thiazolidinediones (Pioglitazone and Rosiglitazone) may account for a different mechanism of action and a potentially improved therapeutic window.
The proposed mechanism of action for Compound T, induction of apoptosis, is a desirable characteristic for an anticancer drug, as it leads to programmed cell death and can minimize the inflammatory response associated with necrosis. Further studies, such as those outlined in the experimental workflow, would be necessary to elucidate the precise molecular targets of Compound T and to validate its efficacy and safety in preclinical models.
References
- 1. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Thiazolidine - Wikipedia [en.wikipedia.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Thiazolidinone-linked-1,2,3-triazoles with (R)-Carvone as new potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Unveiling the Therapeutic Potential: A Comparative Analysis of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide and Other Thiazolidine Derivatives
A deep dive into the pharmacological efficacy of thiazolidine-based compounds reveals a landscape of diverse biological activities, with N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide emerging as a noteworthy candidate among its structural analogs. This guide provides a comparative benchmark of its efficacy against other prominent thiazolidine derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their quest for novel therapeutics.
Thiazolidine and its derivatives have long been a focal point in medicinal chemistry, constituting the core structure of numerous compounds with a wide array of pharmacological properties.[1][2] These heterocyclic compounds have demonstrated significant potential as antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer agents.[3] The versatility of the thiazolidine scaffold allows for modifications at various positions, leading to a broad spectrum of biological activities.[4][5] This comparative guide focuses on the efficacy of this compound in relation to other key thiazolidine derivatives, offering a quantitative and methodological overview for further research and development.
Comparative Efficacy: A Quantitative Overview
The therapeutic efficacy of thiazolidine derivatives is often quantified through metrics such as the half-maximal inhibitory concentration (IC₅₀) and minimum inhibitory concentration (MIC). The following tables summarize the performance of this compound and other notable thiazolidine derivatives across various biological assays.
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Isatin-based thiazolidin-4-one (28a) | HT-29 | 5.42 | Doxorubicin | - |
| Isatin-based thiazolidin-4-one (28b) | MCF-7 | 4.97 | Doxorubicin | - |
| PZ-11 | MCF-7 | 17.35 | Vincristine | 6.45 |
| PZ-9 | MCF-7 | 29.44 | Vincristine | 6.45 |
| Thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrid (26e) | MCF-7 | 3.1 | Ellipticine | 1.15 |
Table 2: Antimicrobial Activity of Thiazolidine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-aryl-3-aminothiazolidin-4-one hybrid (31n) | S. aureus | 12.5 | Ciprofloxacin | 25 |
| 2,3-diaryl-thiazolidin-4-one (Compound 5) | S. Typhimurium | 0.008-0.06 | Ampicillin | - |
| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrid | - | 3.91 | Oxacillin/Cefuroxime | - |
Table 3: Antioxidant and Anti-inflammatory Activity of Thiazolidine Derivatives
| Compound/Derivative | Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
| Oxazinyl-thiazolidin-4-one (9a) | DPPH radical scavenging | 6.62 | - | - |
| Oxazinyl-thiazolidin-4-one (9a) | Nitric oxide (NO) scavenging | 6.79 | - | - |
| 5-benzylidene-thiazolidine-2,4-diones | DPPH radical scavenging | 9.18–32.43 | Ascorbic acid | - |
Table 4: Antidiabetic Activity of Thiazolidine Derivatives
| Compound/Derivative | Target | IC₅₀ (µM) | In Vivo Model | Outcome |
| Thiazolidine-2,4-dione hybrid (4b) | Aldose Reductase | 0.16 | - | - |
| Thiazolidine-2,4-dione derivatives (6a, 6f, 6e, 6j) | PPAR-γ | - | - | Superior binding energy to Rosiglitazone |
| Thiazolidinedione derivative (Compound 6) | α-amylase | - | Alloxan-induced diabetic rats | 69.55% reduction in blood glucose |
Key Experimental Methodologies
The evaluation of the biological efficacy of these thiazolidine derivatives involves a range of standardized experimental protocols.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.
-
Incubation: The mixture is incubated in the dark for a specific period.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Signaling Pathways and Experimental Workflows
The biological activities of thiazolidine derivatives are often mediated through their interaction with specific signaling pathways. For instance, the antidiabetic effects of thiazolidinediones are largely attributed to their agonistic activity on Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[6]
Caption: PPARγ signaling pathway activated by thiazolidinedione derivatives.
The general workflow for screening and evaluating the efficacy of novel thiazolidine derivatives follows a logical progression from initial synthesis to in-depth biological characterization.
Caption: General workflow for the discovery of thiazolidine-based drugs.
References
- 1. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Cross-validation of in vitro results for N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide
A comprehensive analysis of the biological activity of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide and its structural analogs reveals a class of compounds with significant potential in anticancer and antimicrobial applications. While direct experimental data for this compound is limited in the reviewed literature, a robust body of evidence for structurally related thiazolidinone derivatives allows for a comparative cross-validation of their in vitro efficacy.
This guide synthesizes available in vitro data to provide a comparative overview of the biological performance of this compound class, offering insights for researchers and drug development professionals. The following sections detail the cytotoxic and antimicrobial activities of various thiazolidinone analogs, outline the experimental protocols used for their evaluation, and visualize the key signaling pathways potentially involved.
Comparative In Vitro Anticancer Activity
Thiazolidinone derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit cell growth by 50%, is a key parameter for comparison.
Below is a summary of the reported IC50 values for several thiazolidinone derivatives against various cancer cell lines. It is important to note that these are not direct results for this compound but for structurally related compounds, providing a valuable reference for its potential efficacy.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isatin-based thiazolidin-4-one (Compound 28b) | HepG2 (Liver Cancer) | 4.97 | Doxorubicin | 4.50 |
| MCF-7 (Breast Cancer) | 5.33 | Doxorubicin | 4.17 | |
| HT-29 (Colon Cancer) | 3.29 | Doxorubicin | 4.01 | |
| Thiazolidin-4-one-1,3,4-oxadiazole (Compound 42d) | MCF-7 (Breast Cancer) | 0.47 | Doxorubicin | 0.58 |
| A549 (Lung Cancer) | 0.59 | Doxorubicin | 0.72 | |
| HeLa (Cervical Cancer) | 0.53 | Doxorubicin | 0.89 | |
| 5-(5-nitrofuran-2-yl)-thiazolidin-4-one (Compound 39) | MDA-MB-231 (Breast Cancer) | 1.9 | - | - |
| HepG2 (Liver Cancer) | 5.4 | - | - | |
| HT-29 (Colon Cancer) | 6.5 | - | - |
Comparative In Vitro Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has also been a subject of investigation. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
The following table summarizes the MIC values for a series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, highlighting their activity against various bacterial and fungal strains.
| Compound | Bacterial Strain | MIC (µmol/mL x 10⁻²) | Fungal Strain | MIC (µmol/mL x 10⁻²) |
| 4d | Staphylococcus aureus | 10.7 - 21.4 | Candida albicans | - |
| 4p | - | - | Aspergillus niger | - |
| 3h | - | - | Various Fungi | - |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Molecular Pathways and Workflows
To illustrate the potential mechanisms of action and experimental processes, the following diagrams are provided in DOT language for Graphviz.
Caption: Putative signaling pathway for thiazolidinone-induced apoptosis in cancer cells.
Caption: Experimental workflow for the MTT assay to determine cytotoxic activity.
Caption: Workflow for the broth microdilution method to determine MIC.
N-Aryl Thiazolidine Analogs: A Head-to-Head Comparison in Antimicrobial Assays
A detailed analysis of the antimicrobial efficacy of various N-aryl thiazolidine analogs reveals a promising class of compounds with significant activity against a range of bacterial and fungal pathogens. This guide provides a comparative overview of their performance, supported by experimental data from recent studies, to aid researchers and drug development professionals in this field.
Thiazolidine derivatives, characterized by a five-membered ring containing sulfur and nitrogen, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Among these, N-aryl thiazolidine analogs have garnered significant attention for their potential as antimicrobial agents. This is attributed to their structural diversity, allowing for modifications that can enhance their potency and spectrum of activity against various microorganisms.[2][3]
Comparative Antimicrobial Activity
The antimicrobial efficacy of N-aryl thiazolidine analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4][5] The data summarized below, collated from various studies, provides a head-to-head comparison of different analogs against selected Gram-positive and Gram-negative bacteria, as well as fungal strains.
Antibacterial Activity of Thiazolidine Analogs
| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |
| Sydnonyl-substituted thiazolidine derivatives (4a-d, 5a-d) | Staphylococcus aureus | - | [6] |
| Proteus vulgaris | - | [6] | |
| Escherichia coli | - | [6] | |
| Thiazolidine-2,4-dione carboxamide and amino acid derivatives | Staphylococcus aureus | >256 (most derivatives) | [7][8] |
| Bacillus subtilis | >256 | [7][8] | |
| Escherichia coli | 128 - >256 | [7][8] | |
| Pseudomonas aeruginosa | 128 - >256 | [7][8] | |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Staphylococcus aureus | 2 - 16 | [4] |
| Bacillus cereus | 2 - 8 | [4] | |
| Enterococcus faecalis | 4 - 16 | [4] | |
| Escherichia coli | 8 - >16 | [4] | |
| Pseudomonas aeruginosa | >16 | [4] | |
| Heteroaryl(aryl) thiazole derivatives | Staphylococcus aureus | 230 - 700 | [2] |
| Escherichia coli | 230 - 700 | [2] |
Note: A hyphen (-) indicates that the compounds showed less activity compared to the standard drug.
Antifungal Activity of Thiazolidine Analogs
| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |
| Sydnonyl-substituted thiazolidine derivatives (4a-d, 5a-d) | Aspergillus niger | Exhibited 1.5-4.4 times higher activity than Griseofulvin | [6] |
| Penicillium citrinum | Exhibited 1.5-4.4 times higher activity than Griseofulvin | [6] | |
| Thiazolidine-2,4-dione carboxamide and amino acid derivatives | Candida albicans | 128 - >256 | [7][8] |
| Heteroaryl(aryl) thiazole derivatives | Candida albicans | 60 - 470 | [2] |
| Aspergillus fumigatus | 60 - 470 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the antimicrobial evaluation of N-aryl thiazolidine analogs.
Minimum Inhibitory Concentration (MIC) Assay (Microbroth Dilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][9]
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5] This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[5]
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing sterile broth to obtain a range of concentrations.[5]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.[5]
-
Controls: A growth control well (broth and inoculum without the compound) and a sterility control well (broth only) are included.[5]
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[5]
-
Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Disc Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
-
Application of Discs: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.[6]
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured in millimeters.[7] A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental Workflows and Potential Mechanisms
To better understand the processes involved in antimicrobial screening and the potential mechanisms of action, the following diagrams are provided.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Facile Synthesis and Antimicrobial Activity Evaluation of Sydnonyl-Substituted Thiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In vitro vs in vivo correlation for N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide activity
In Vitro vs. In Vivo Correlation for Thiazolidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro and in vivo activities of various thiazolidine and thiazolidinone derivatives, offering a comparative look at their potential efficacy in different therapeutic areas.
Table 1: In Vitro Anticancer and Cytotoxic Activity of Thiazolidinone Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 22 | VEGFR-2 | Enzyme Inhibition | 0.079 ± 0.003 | [1] |
| Compound 19 | VEGFR-2 | Enzyme Inhibition | 0.323 ± 0.014 | [1] |
| Compound 20 | VEGFR-2 | Enzyme Inhibition | 0.21 ± 0.009 | [1] |
| Compound 18 | HepG2 | MTT Assay | 4.70 | [1] |
| Compound 22 | HepG2 | MTT Assay | 0.60 | [1] |
| Compound 18 | MCF-7 | MTT Assay | 3.20 | [1] |
| Compound 22 | MCF-7 | MTT Assay | 0.80 | [1] |
| Compound 5d | Leukemia SR | GI50 | 2.04 | [2] |
| Compound 5d | Non-Small Cell Lung Cancer (NCI-H522) | GI50 | 1.36 | [2] |
| Compound 5d | Colon Cancer (COLO 205) | GI50 | 1.64 | [2] |
| Compound 5d | Breast Cancer (MDA-MB-468) | GI50 | 1.11 | [2] |
| TZD-5 | HepG2 | MTS Assay | > 156 µg/mL (low toxicity) | [3] |
| TZD-7 | HepG2 | MTS Assay | ~50 µg/mL | [3] |
| Compound 16 | Colon Cancer (Caco-2) | MTT Assay | 70 µg/mL | [4] |
Table 2: In Vitro and In Vivo Antidiabetic Activity of Thiazolidinedione Derivatives
| Compound ID | In Vitro Assay | In Vitro Results | In Vivo Model | In Vivo Outcome | Reference |
| B-TZD-11 | Glucose Uptake (C2C12 cells) | Significant enhancement | High-fat diet-streptozotocin-induced diabetic rats | Significant reduction in fasting blood glucose | [5] |
| B-TZD-13 | Glucose Uptake (C2C12 cells) | Significant enhancement | High-fat diet-streptozotocin-induced diabetic rats | Superior glucose-lowering effect and improved glucose tolerance | [5] |
| Compounds 3h-3j | Cytotoxicity (C2C12 myoblasts) | Low cytotoxicity | Dexamethasone-induced diabetic rats | Significant hypoglycemic effects | [6] |
| Compounds 4-7 | α-Amylase Inhibition | Compounds 4-6 showed higher potency than acarbose | Alloxan-induced diabetic rats | Lowered blood glucose levels after 30 days of treatment | [7][8][9] |
| NC-TZD 8 | Not specified | Not specified | Obesity-induced zebrafish | Significant antihyperglycemic and antihypertriglyceridemic effects | [10] |
| AC-TZD 11 | Not specified | Not specified | Obesity-induced zebrafish | Significant antihyperglycemic and antihypertriglyceridemic effects | [10] |
Table 3: In Vitro Antimicrobial Activity of Thiazolidinone Derivatives
| Compound ID | Bacterial/Fungal Strain | Assay Type | MIC (µg/mL) | Reference |
| Compound 5 | S. Typhimurium | Microdilution | 0.008–0.06 | [11] |
| Compounds 1, 3, 8, 9 | S. aureus, P. aeruginosa, S. typhi, C. albicans | Zone of Inhibition | Active at 500 µg/mL | [11] |
| Chlorinated thiazolidinones (4a, 4b, 4c) | E. coli TolC-mutant | MIC | 16 | [12] |
| N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]... (4d) | Various bacteria | MIC | 10.7-21.4 (µmol/mL x 10-2) | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Assays
1. MTT Cytotoxicity Assay This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[14][15]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The test compounds, dissolved in DMSO, are added to the wells at various concentrations (e.g., 1 to 100 µg/mL) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
2. α-Amylase Inhibition Assay This assay is used to screen for potential antidiabetic agents by measuring the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[7][16]
-
Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution are prepared in a suitable buffer.
-
Incubation: The test compound is pre-incubated with the α-amylase solution.
-
Reaction Initiation: The starch solution is added to the mixture to start the reaction.
-
Reaction Termination: The reaction is stopped by adding a colorimetric reagent (e.g., dinitrosalicylic acid).
-
Absorbance Measurement: The absorbance is measured to determine the amount of reducing sugar produced. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control.
3. Antimicrobial Microdilution Assay This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vivo Models
1. Alloxan-Induced Diabetic Rat Model This model is commonly used to evaluate the antidiabetic potential of test compounds.[7][9]
-
Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of alloxan.
-
Confirmation of Diabetes: Blood glucose levels are measured after a few days to confirm the diabetic state.
-
Compound Administration: The test compounds are administered orally to the diabetic rats for a specified period (e.g., 30 days).
-
Monitoring: Blood glucose levels, body weight, and other biochemical parameters (e.g., lipid profile) are monitored throughout the study.
-
Data Analysis: The effects of the test compounds are compared to a vehicle control and a standard antidiabetic drug (e.g., pioglitazone).
2. Dexamethasone-Induced Diabetic Rat Model This model is used to study insulin resistance.[6]
-
Induction of Insulin Resistance: Rats are treated with dexamethasone to induce a state of insulin resistance.
-
Compound Treatment: The test compounds are administered to the rats.
-
Evaluation: Blood glucose levels and other metabolic parameters are measured to assess the ability of the compounds to improve insulin sensitivity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for the evaluation of thiazolidine derivatives.
Caption: PPAR-γ signaling pathway activated by thiazolidinedione derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazolidinone derivatives.
Caption: General experimental workflow for evaluating thiazolidine derivatives.
References
- 1. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Antidiabetic and Antilipidemic Effect of Thiazolidine-2,4-Dione Linked Heterocyclic Scaffolds in Obesity-Induced Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity – Oriental Journal of Chemistry [orientjchem.org]
- 15. ijpsr.com [ijpsr.com]
- 16. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity Analysis of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide for Its Target
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for evaluating the selectivity of the small molecule N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide for its biological target. Objectively comparing a compound's performance against alternatives is crucial for advancing promising therapeutic candidates. This document outlines the necessary experimental data, comparative analyses, and detailed protocols to facilitate a thorough assessment.
Disclaimer: The specific biological target for this compound is not definitively identified in the current body of scientific literature. As such, this guide is presented as a template. Target-specific information, alternative compounds, and corresponding data are presented with placeholders to illustrate the required format and content for a complete evaluation once the primary target is determined.
Comparative Performance and Selectivity Data
A quantitative comparison is essential for contextualizing the selectivity and performance of this compound. The following tables are structured to present this data clearly.
Table 1: Comparative Selectivity Profile
This table compares the inhibitory activity of this compound against its primary target and key off-targets, benchmarked against alternative inhibitors. The selectivity index, a ratio of off-target to target inhibition, provides a quantitative measure of selectivity.
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Target) | Selectivity Index (Off-Target 2 / Target) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Calculate] |
| Alternative Inhibitor A | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Calculate] |
| Alternative Inhibitor B | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Calculate] |
| Standard-of-Care | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Calculate] |
Table 2: In Vitro and Cellular Performance
This table summarizes the performance of the compounds in cell-based assays, providing insights into their potency in a biological context and their therapeutic window.
| Compound | Cellular Target Engagement EC50 (µM) | Antiproliferative Activity GI50 (µM) (Target-Expressing Cell Line) | Cytotoxicity GI50 (µM) (Control Cell Line) | Therapeutic Index (Cytotoxicity GI50 / Antiproliferative GI50) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| Alternative Inhibitor A | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| Alternative Inhibitor B | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| Standard-of-Care | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental processes.
Caption: A generic kinase cascade representing a potential signaling pathway.
Caption: A typical experimental workflow for evaluating inhibitor selectivity.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following protocols provide detailed methodologies for key experiments in inhibitor selectivity profiling.
In Vitro Biochemical Inhibition Assay
This protocol details the measurement of a compound's inhibitory activity against a purified enzyme.
-
Objective: To determine the IC50 value of this compound for its target enzyme.
-
Materials:
-
Purified recombinant target enzyme.
-
Specific substrate for the target enzyme.
-
Cofactors as required by the enzyme (e.g., ATP for kinases).
-
Assay Buffer (composition is enzyme-dependent).
-
This compound and control compounds in DMSO.
-
A suitable detection reagent (e.g., a reagent that measures product formation or substrate depletion).
-
Microplates (e.g., 384-well).
-
-
Procedure:
-
A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer.
-
The target enzyme is added to the wells of the microplate.
-
The diluted compound is added to the wells, and the plate is incubated for a pre-determined time to allow for compound-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the substrate and any necessary cofactors.
-
The reaction is allowed to proceed for a specific time at an optimal temperature.
-
The reaction is stopped, and the detection reagent is added.
-
The signal is measured using a plate reader.
-
Data is normalized to controls (0% and 100% inhibition), and the IC50 is calculated using a suitable nonlinear regression model.
-
Cellular Target Engagement Assay
This protocol describes how to measure the binding of the compound to its target within a live cell environment.
-
Objective: To determine the EC50 value for target engagement in a cellular context.
-
Materials:
-
A cell line engineered to express the target protein, often as a fusion with a reporter tag (e.g., luciferase or a fluorescent protein).
-
A competitive tracer or ligand for the target protein if required by the assay format (e.g., NanoBRET).
-
Cell culture medium and supplements.
-
Test compound and controls.
-
Detection reagents specific to the reporter system.
-
Microplates suitable for cell culture and detection.
-
-
Procedure:
-
Cells are seeded in microplates and cultured to an appropriate confluency.
-
The cells are treated with a serial dilution of the test compound and incubated.
-
For competitive binding assays, a known concentration of a fluorescent or bioluminescent tracer that also binds to the target is added.
-
After incubation, the appropriate substrate or detection reagents are added.
-
The signal (e.g., fluorescence polarization, FRET, or BRET) is measured on a plate reader.
-
The EC50 is determined by plotting the change in signal against the compound concentration.
-
Broad Kinase Selectivity Profiling
To understand the selectivity of a compound across a family of related proteins, a broad panel screen is employed.
-
Objective: To assess the inhibitory activity of this compound against a large panel of kinases.
-
Methodology:
-
This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
-
The compound is screened at one or two fixed concentrations (e.g., 100 nM and 1 µM) against a panel of hundreds of purified kinases.
-
The activity of each kinase is measured in the presence of the compound, and the percent inhibition is calculated relative to a vehicle control.
-
The results are often presented as a dendrogram or a table, highlighting the kinases that are significantly inhibited.
-
For potent off-target hits, follow-up IC50 or Kd determinations are performed to quantify the interaction. This provides the data for the selectivity index calculation.
-
A Comparative Guide to the Synthesis of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide Analogs
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a detailed comparison of two primary synthetic routes for analogs of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide, a scaffold of interest in medicinal chemistry. The methodologies presented are based on established synthetic strategies for thiazolidine and thiazolidin-4-one derivatives, offering a comparative analysis of their efficiency and applicability.
Synthetic Routes Overview
Two distinct synthetic strategies are evaluated for the preparation of this compound analogs:
-
Route 1: Two-Step Thiazolidin-4-one Synthesis. This classic approach involves the initial formation of a Schiff base (imine) from an aromatic aldehyde and an aniline derivative, followed by cyclization with thioglycolic acid to yield a 2,3-disubstituted-4-thiazolidinone.
-
Route 2: One-Pot Thiazolidine Synthesis. This more direct method involves the one-pot condensation of an aromatic aldehyde with 2-aminoethanethiol (cysteamine) to directly form the 2-aryl-1,3-thiazolidine ring.
This guide will delve into the detailed experimental protocols for each route, present a comparative summary of their key reaction parameters, and provide visual representations of the synthetic pathways.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two synthetic routes, based on the synthesis of representative analogs.
| Parameter | Route 1: Two-Step Thiazolidin-4-one Synthesis | Route 2: One-Pot Thiazolidine Synthesis |
| Starting Materials | Aromatic aldehyde, Aniline derivative, Thioglycolic acid | Aromatic aldehyde, 2-Aminoethanethiol |
| Number of Steps | 2 | 1 |
| Reaction Time | 10 - 14 hours | 3 - 8 hours |
| Reaction Temperature | 80 - 110°C (Reflux) | Room Temperature to 80°C |
| Catalyst/Reagent | Glacial acetic acid (Schiff base), ZnCl₂ (optional for cyclization) | None or mild acid/base catalyst |
| Overall Yield | 65 - 85% | 70 - 95% |
| Product Type | 2,3-disubstituted-4-thiazolidinone | 2-substituted-1,3-thiazolidine |
Experimental Protocols
Route 1: Two-Step Synthesis of 2-(4-Nitrophenyl)-3-(4-acetylphenyl)thiazolidin-4-one
This protocol is a representative example of the two-step synthesis of a thiazolidin-4-one analog.
Step 1: Synthesis of the Schiff Base (1-(4-(4-nitrobenzylideneamino)phenyl)ethanone)
-
A mixture of 4-nitrobenzaldehyde (0.01 mol) and 4-aminoacetophenone (0.01 mol) in ethanol (30 mL) is refluxed for 8 hours.
-
The reaction mixture is then cooled to room temperature.
-
The precipitated solid is collected by filtration and recrystallized from ethanol to yield the pure Schiff base.
Step 2: Synthesis of 2-(4-Nitrophenyl)-3-(4-acetylphenyl)thiazolidin-4-one
-
To a stirred solution of the Schiff base (0.01 mol) in dry benzene (15 mL), thioglycolic acid (0.01 mol) is added dropwise.
-
The reaction mixture is refluxed for 10 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol to afford the final product.
Route 2: One-Pot Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazolidine
This protocol exemplifies the direct, one-pot synthesis of a 2-aryl-thiazolidine analog.
-
A solution of 4-methoxybenzaldehyde (10 mmol) in a suitable solvent (e.g., ethanol, 20 mL) is prepared in a round-bottom flask.
-
2-Aminoethanethiol hydrochloride (cysteamine hydrochloride, 10 mmol) is added to the solution, followed by a base (e.g., triethylamine, 10 mmol) to neutralize the hydrochloride.
-
The reaction mixture is stirred at room temperature for 4-6 hours or gently heated to reflux for 2-3 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Route 1: Two-Step Thiazolidin-4-one Synthesis.
Caption: Route 2: One-Pot Thiazolidine Synthesis.
Conclusion
Both synthetic routes offer viable pathways to this compound analogs. The choice between the two will depend on the specific requirements of the synthesis, including the desired substitution pattern on the thiazolidine ring and the availability of starting materials.
-
Route 1 is a well-established and versatile method for preparing thiazolidin-4-one derivatives. The two-step nature of the process allows for the isolation and purification of the intermediate Schiff base, which can be advantageous for achieving high purity in the final product.
-
Route 2 provides a more atom-economical and streamlined approach to thiazolidine derivatives. The one-pot nature of this synthesis reduces reaction time and workup procedures, making it an attractive option for rapid library synthesis and greener chemistry applications.
Researchers should consider the specific goals of their project when selecting a synthetic strategy. For the synthesis of compounds with a carbonyl group at the 4-position of the thiazolidine ring, Route 1 is the method of choice. For the direct synthesis of 2-aryl-thiazolidines, Route 2 offers a more efficient and direct approach. Further optimization of reaction conditions for either route may lead to improved yields and purities for specific target analogs.
Safety Operating Guide
Proper Disposal of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide, a compound used in various research and development applications. The following protocols are designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Disposal Guidance for this compound
Based on the Safety Data Sheet (SDS) for this compound, the primary disposal method is to collect and arrange for disposal by a licensed professional waste disposal service .[1] The chemical should be kept in a suitable, closed container for disposal.[1] It is crucial to prevent the chemical from entering drains or the environment.[1][2]
For spills, the area should be evacuated, and adequate ventilation should be ensured.[1] Spilled material should be collected, avoiding dust formation, and placed in a suitable, closed container for disposal.[1]
General Laboratory Chemical Waste Disposal Procedures
To ensure compliance and safety, all laboratory personnel should adhere to established guidelines for hazardous waste management. These procedures are essential for the safe handling of not only this compound but all laboratory chemicals.
The first step in proper waste management is to determine if a chemical is hazardous. Unless a chemical is explicitly confirmed as non-hazardous, it should be treated as hazardous waste.[3] Hazardous wastes are categorized by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[4]
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5] Incompatible substances, such as acids and bases, or acids and cyanides/sulfides, must be stored separately.[5]
Hazardous waste must be stored in designated "Satellite Accumulation Areas" (SAAs) at or near the point of generation.[4][5] These areas must be inspected weekly for any signs of leakage.[5]
Key storage requirements include:
-
Containers: Use appropriate, compatible containers (plastic is often preferred) with secure, non-deteriorated screw caps.[4][5] Containers should not be filled beyond the neck to allow for expansion.[5]
-
Labeling: All waste containers must be clearly labeled with their contents.[4][6]
-
Closure: Waste containers must be kept closed at all times, except when adding or removing waste.[3][4]
A container that has held a hazardous chemical can often be disposed of as regular trash once it has been thoroughly emptied, leaving as little residue as possible.[3] All chemical labels must be defaced, and the cap removed before disposal.[3] For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent, and the rinseate collected as hazardous waste before the container can be discarded.[3]
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, including this compound.
Caption: Chemical Waste Disposal Workflow
Quantitative Data Summary
For effective management of hazardous waste in a laboratory setting, it is important to be aware of accumulation limits.
| Regulation | Accumulation Limit | Time Limit |
| Satellite Accumulation Area (SAA) | Max 55 gallons of hazardous waste | Up to 12 months (if limits not exceeded) |
| Max 1 quart (liquid) or 1 kg (solid) of acutely toxic waste | Must be removed within 3 calendar days once limit is reached |
Data sourced from University of Pennsylvania EHRS guidelines.[4]
Experimental Protocols
While this document focuses on disposal, it is important to note that waste minimization should be a key part of experimental design.[4] Researchers are encouraged to:
-
Order the smallest quantity of chemicals necessary.
-
Maintain a chemical inventory to avoid duplicate orders.
-
Substitute hazardous chemicals with less hazardous alternatives whenever possible.[4]
-
Reduce the scale of experiments to generate less waste.[4]
By adhering to these disposal procedures and incorporating waste minimization practices, laboratories can ensure a safer working environment and minimize their environmental impact. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for detailed protocols.
References
Essential Safety and Operational Guide for Handling N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or protective suit should be worn to prevent skin contact. | To avoid skin irritation. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator is necessary. | To prevent respiratory tract irritation from inhalation of dust or fumes. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Operational Plan:
-
Preparation : Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
-
Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Handling : Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or fumes. Wash hands thoroughly after handling.
-
Accidental Release : In case of a spill, avoid dust formation. Sweep or vacuum the material into a suitable, closed container for disposal.
Storage Plan:
| Condition | Requirement | Justification |
| Container | Keep container tightly closed in a dry, cool, and well-ventilated place. | Prevents contamination and degradation of the compound. |
| Incompatibilities | Store away from incompatible substances and sources of ignition. | To avoid hazardous chemical reactions. |
| Security | Store in a locked-up area. | To restrict access to authorized personnel only. |
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention. |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur. |
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, and national regulations. The compound should be disposed of at an approved waste disposal plant. Do not let the product enter drains, other waterways, or soil.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
